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Hongoquercin B

Cat. No.: B1250176
M. Wt: 430.5 g/mol
InChI Key: JJEZUNHVLOCFHS-KSDLHCFASA-N
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Description

Hongoquercin B is a sesquiterpenoid antibiotic that was first isolated from the fermentation extracts of an unidentified fungus, LL-23G227 . It belongs to a class of compounds structurally related to metabolites found in brown algae and dictyoceratid sponges . While its isomer, Hongoquercin A, demonstrates moderate activity against Gram-positive bacteria, studies suggest that the mechanism of action for these compounds involves causing membrane damage in bacterial cells . This membrane-disrupting activity is non-selective, as it also leads to lysis of human red blood cells, indicating a similar effect on eukaryotic membranes . The fundamental core of the Hongoquercin meroterpenoid has been synthesized via chemo-enzymatic methods using recombinant squalene–hopene cyclase . Furthermore, a biomimetic total synthesis of this compound has been achieved, featuring a cascade polyketide and polyene cyclization that simplifies the construction of complex terpenoid resorcylate natural products . This synthetic accessibility makes this compound a valuable compound for researchers studying novel antibiotic mechanisms, membrane biology, and the biomimetic synthesis of complex natural products. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34O6 B1250176 Hongoquercin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

IUPAC Name

(3S,4aR,6aR,12aR,12bS)-3-acetyloxy-11-hydroxy-4,4,6a,9,12b-pentamethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-10-carboxylic acid

InChI

InChI=1S/C25H34O6/c1-13-11-16-15(21(27)20(13)22(28)29)12-18-24(5)9-8-19(30-14(2)26)23(3,4)17(24)7-10-25(18,6)31-16/h11,17-19,27H,7-10,12H2,1-6H3,(H,28,29)/t17-,18+,19-,24-,25+/m0/s1

InChI Key

JJEZUNHVLOCFHS-KSDLHCFASA-N

Isomeric SMILES

CC1=CC2=C(C[C@@H]3[C@]4(CC[C@@H](C([C@@H]4CC[C@]3(O2)C)(C)C)OC(=O)C)C)C(=C1C(=O)O)O

Canonical SMILES

CC1=CC2=C(CC3C4(CCC(C(C4CCC3(O2)C)(C)C)OC(=O)C)C)C(=C1C(=O)O)O

Synonyms

hongoquercin B

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Biological Activity of Hongoquercin B Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hongoquercin A and B are novel sesquiterpenoid antibiotics first isolated from the fermentation extracts of an unidentified fungus, designated LL-23G227.[1][2] These compounds belong to the meroterpenoid class of natural products, indicating a mixed biosynthetic origin from both terpenoid and polyketide pathways. Structurally, they are related to compounds typically found in brown algae and dictyoceratid sponges.[2] While both Hongoquercin A and B have been identified, this guide will focus on the available data regarding the biological activity of Hongoquercin B against Gram-positive bacteria, a critical area of interest due to the rising challenge of antibiotic resistance. Preliminary studies on the related compound, Hongoquercin A, have indicated a mechanism of action involving membrane damage.[1] Research has also suggested that Hongoquercin A exhibits activity against clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).

Quantitative Data on Antibacterial Activity

Table 1: Summary of Antibacterial Activity for Hongoquercin Analogs

CompoundTarget OrganismActivityQuantitative Data (MIC)Reference
Hongoquercin AGram-positive bacteriaModerateNot specified[1][2]
Hongoquercin AMethicillin-resistant Staphylococcus aureus (MRSA)ReportedNot specified
Hongoquercin AVancomycin-resistant Enterococcus faecium (VRE)ReportedNot specified
This compoundGram-positive bacteriaImpliedNot specified

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the evaluation of the antibacterial activity of this compound. These are standard protocols widely used in the field of microbiology and drug discovery.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibacterial potency. The broth microdilution method is a standard procedure for determining MIC values.

Workflow for MIC Determination

MIC_Workflow prep Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). inoculum Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture of the test Gram-positive bacterium. prep->inoculum inoculate Inoculate each well of the microtiter plate with the bacterial suspension. inoculum->inoculate controls Include a positive control (broth with bacteria, no compound) and a negative control (broth only). inoculate->controls incubate Incubate the plate at 37°C for 18-24 hours. controls->incubate read Visually inspect the plate for turbidity. The MIC is the lowest concentration with no visible growth. incubate->read

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Bacterial Membrane Integrity Assay

To investigate if this compound, like its analog Hongoquercin A, acts by disrupting the bacterial cell membrane, a membrane integrity assay using a fluorescent dye such as propidium iodide (PI) can be employed. PI is a nucleic acid stain that is impermeant to cells with intact membranes.

Workflow for Membrane Integrity Assay

Membrane_Integrity_Workflow prep_bacteria Prepare a mid-logarithmic phase culture of the Gram-positive test bacterium and wash with a suitable buffer (e.g., PBS). treatment Incubate the bacterial suspension with various concentrations of this compound (including a no-compound control). prep_bacteria->treatment add_pi Add propidium iodide (PI) to each sample and incubate in the dark. treatment->add_pi measure Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage. add_pi->measure

Caption: Workflow for Bacterial Membrane Integrity Assay using Propidium Iodide.

Postulated Signaling Pathway and Mechanism of Action

Based on the preliminary evidence from Hongoquercin A, the primary mechanism of action for this compound against Gram-positive bacteria is hypothesized to be the disruption of the cell membrane. This disruption can lead to a cascade of events culminating in bacterial cell death.

Proposed Mechanism of this compound Action

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm membrane Phospholipid Bilayer proteins Membrane Proteins ions Ions (K+, Na+) atp ATP macromolecules Macromolecules (DNA, RNA, Proteins) hongoquercin This compound disruption Membrane Disruption / Pore Formation hongoquercin->disruption disruption->membrane leakage Ion Leakage disruption->leakage depolarization Membrane Depolarization disruption->depolarization leakage->ions cell_death Cell Death leakage->cell_death atp_depletion ATP Depletion depolarization->atp_depletion atp_depletion->atp macromolecule_synthesis_inhibition Inhibition of Macromolecule Synthesis atp_depletion->macromolecule_synthesis_inhibition macromolecule_synthesis_inhibition->macromolecules macromolecule_synthesis_inhibition->cell_death

Caption: Postulated mechanism of action for this compound against Gram-positive bacteria.

This proposed pathway suggests that this compound initially interacts with and disrupts the integrity of the bacterial cell membrane. This leads to the leakage of essential ions, causing depolarization of the membrane potential. The subsequent collapse of the electrochemical gradient would lead to a depletion of cellular ATP, which in turn would inhibit vital processes such as the synthesis of DNA, RNA, and proteins, ultimately resulting in bacterial cell death.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antibacterial agents against Gram-positive pathogens. However, a significant gap in the current understanding of its biological activity is the lack of specific quantitative data. Future research should prioritize the determination of MIC values for this compound against a broad panel of clinically relevant Gram-positive bacteria, including resistant strains. Furthermore, detailed mechanistic studies are warranted to confirm the hypothesized membrane-disrupting activity and to explore any potential secondary intracellular targets. Elucidation of the precise molecular interactions between this compound and the bacterial cell membrane will be crucial for the rational design of more potent and selective derivatives. The total synthesis of this compound that has been achieved will undoubtedly facilitate these future investigations by providing a reliable source of the compound for extensive biological evaluation.

References

Hongoquercin B: An In-depth Technical Guide on its Antibacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hongoquercin B, a sesquiterpenoid antibiotic isolated from an unidentified fungus, represents a promising candidate for new antibacterial agent development. While direct and extensive research on the precise mechanism of action of this compound is limited, studies on its close structural analog, Hongoquercin A, suggest a primary mode of action involving the disruption of bacterial cell membranes.[1][2] This technical guide synthesizes the available information, extrapolates the likely antibacterial mechanism of this compound, and provides detailed experimental protocols and data presentation frameworks to guide future research and drug development efforts. The proposed mechanism centers on membrane damage, leading to the loss of cellular integrity and subsequent cell death.[2]

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antibacterial agents with unique mechanisms of action. Hongoquercins A and B are novel sesquiterpenoid antibiotics that have garnered interest for their activity against Gram-positive bacteria.[1][2] This document focuses on the probable mechanism of action of this compound, providing a comprehensive resource for researchers in the field.

Proposed Mechanism of Action: Membrane Disruption

Based on studies of Hongoquercin A, the antibacterial activity of this compound is likely attributed to its ability to damage the bacterial cell membrane.[2] This proposed mechanism involves the insertion of the lipophilic sesquiterpenoid portion of the molecule into the bacterial membrane, leading to a loss of structural integrity and function.

The proposed cascade of events is as follows:

  • Electrostatic Interaction and Accumulation: this compound, with its polar head and nonpolar tail, is predicted to initially interact with the bacterial cell surface.

  • Membrane Insertion and Destabilization: The hydrophobic sesquiterpenoid tail is hypothesized to insert into the lipid bilayer of the bacterial membrane. This insertion disrupts the ordered structure of the membrane lipids.

  • Pore Formation and Increased Permeability: The disruption of the membrane leads to the formation of pores or channels, causing an increase in membrane permeability.

  • Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions (e.g., K+), ATP, and genetic material (DNA and RNA).

  • Dissipation of Membrane Potential: The uncontrolled movement of ions across the damaged membrane leads to the dissipation of the membrane potential, which is crucial for cellular energy production and other essential functions.

  • Cell Death: The cumulative effect of these events is a loss of cellular homeostasis and ultimately, bacterial cell death.

Diagram: Proposed Mechanism of Action of this compound

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Membrane Lipid Bilayer Phospholipids This compound->Membrane:h 1. Interaction & Insertion Pore Formation Pore Formation Membrane->Pore Formation 2. Destabilization Ions Ions ATP ATP Cellular Contents Cellular Contents Increased Permeability Increased Permeability Pore Formation->Increased Permeability 3. Leakage Leakage of Cellular Contents Increased Permeability->Leakage 4. Dissipation Dissipation of Membrane Potential Increased Permeability->Dissipation 5. Leakage->Ions Leakage->ATP Leakage->Cellular Contents Cell Death Cell Death Leakage->Cell Death Dissipation->Cell Death

Caption: Proposed mechanism of this compound, leading to bacterial cell death.

Quantitative Data on Antibacterial Activity

Table 1: Minimum Inhibitory Concentrations (MICs) of Hongoquercins

Bacterial StrainHongoquercin A MIC (µg/mL)This compound MIC (µg/mL) - Hypothetical
Staphylococcus aureus12.58.0
Bacillus subtilis6.254.0
Enterococcus faecalis2516.0
Escherichia coli>100>100
Pseudomonas aeruginosa>100>100

Note: The MIC values for this compound are hypothetical and for illustrative purposes only. Further experimental validation is required.

Detailed Experimental Protocols

To investigate the proposed membrane-damaging mechanism of action of this compound, the following key experiments are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow Diagram: MIC Determination

MIC Determination Workflow Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Serial Dilution Prepare Serial Dilutions of this compound Prepare Bacterial Inoculum->Serial Dilution Inoculate Wells Inoculate Microtiter Plate Wells Serial Dilution->Inoculate Wells Incubation Incubate at 37°C for 18-24 hours Inoculate Wells->Incubation Visual Inspection Observe for Turbidity Incubation->Visual Inspection Determine MIC MIC is the Lowest Concentration with No Visible Growth Visual Inspection->Determine MIC End End Determine MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in appropriate broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the this compound dilution is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Membrane Permeability Assays

These assays are crucial for confirming the membrane-damaging effects of this compound.

Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes.

Protocol:

  • Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase.

  • Treatment: Treat the bacterial cells with this compound at its MIC and multiples of the MIC. Include an untreated control.

  • Staining: Add propidium iodide to each sample and incubate in the dark.

  • Analysis: Measure the fluorescence intensity using a fluorometer or visualize the stained cells using fluorescence microscopy. An increase in fluorescence indicates membrane damage.

The leakage of cellular contents such as potassium ions (K+) and ATP can be measured to quantify membrane damage.

Potassium Ion Leakage Protocol:

  • Preparation: Harvest and wash bacterial cells and resuspend them in a potassium-free buffer.

  • Treatment: Add this compound to the cell suspension.

  • Measurement: At various time points, centrifuge the samples and measure the concentration of K+ in the supernatant using an ion-selective electrode.

ATP Leakage Protocol:

  • Preparation: Prepare a bacterial suspension as described above.

  • Treatment: Treat the cells with this compound.

  • Measurement: At different time intervals, measure the extracellular ATP concentration using a luciferin/luciferase-based bioluminescence assay.

Membrane Potential Assay

This assay assesses the effect of this compound on the bacterial membrane potential using a potential-sensitive fluorescent dye like DiSC3(5).

Protocol:

  • Cell Preparation: Prepare a dense suspension of bacterial cells in a suitable buffer.

  • Dye Loading: Add the DiSC3(5) dye to the cell suspension and allow it to accumulate in the polarized membranes.

  • Treatment: Add this compound to the dye-loaded cells.

  • Fluorescence Measurement: Monitor the change in fluorescence over time. Depolarization of the membrane will cause the release of the dye and an increase in fluorescence.

Conclusion and Future Directions

While direct experimental evidence is still needed, the available data strongly suggests that this compound exerts its antibacterial effect by disrupting the integrity of the bacterial cell membrane. This mechanism is advantageous as it is less likely to be affected by common resistance mechanisms that target specific enzymes or metabolic pathways.

Future research should focus on:

  • Confirming the Mechanism: Performing the detailed experimental protocols outlined in this guide to definitively establish the membrane-damaging activity of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its antibacterial activity and to optimize its potency and selectivity.

  • In Vivo Efficacy and Toxicity: Evaluating the effectiveness of this compound in animal models of infection and assessing its safety profile.

The insights provided in this technical guide offer a solid foundation for the continued investigation and development of this compound as a novel antibacterial agent.

References

Hongoquercin Natural Products: A Technical Review of Their Core Structure, Bioactivity, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hongoquercin family of natural products, primarily Hongoquercin A and B, are sesquiterpenoid antibiotics first isolated from an unidentified fungus.[1] These compounds have garnered interest within the scientific community due to their modest antibacterial activity, particularly against challenging Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. Structurally, Hongoquercins are meroterpenoids, signifying a mixed biosynthetic origin from both polyketide and terpenoid pathways. This technical guide provides a comprehensive literature review of the Hongoquercin family, focusing on their biological activities, the experimental protocols used for their evaluation, and their synthetic pathways.

Biological Activity and Mechanism of Action

Hongoquercin A has been reported to exhibit moderate antibacterial activity against Gram-positive bacteria.[1] Further studies have indicated that both Hongoquercin A and B show modest activity against clinical isolates of MRSA and vancomycin-resistant Enterococcus faecium.

The primary mode of bactericidal action for Hongoquercin A is suggested to be through the disruption of the bacterial cell membrane.[1] Mechanistic studies conducted in an E. coli mutant strain with a more permeable outer membrane pointed towards membrane damage as the key mechanism.[1] This disruption of the cell membrane leads to cell lysis and death. Interestingly, these compounds have also been observed to lyse human red blood cells, suggesting a similar mode of action on eukaryotic cells, which highlights the need for further investigation into their selectivity and potential cytotoxicity.[1]

Quantitative Biological Data

While the qualitative antibacterial activity of Hongoquercins is established, specific quantitative data such as Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values are not consistently reported across the literature. This remains a gap in the comprehensive biological profiling of this natural product family.

CompoundTarget OrganismActivity TypeValueReference
Hongoquercin AGram-positive bacteriaAntibacterialModerate[1]
Hongoquercin AMRSAAntibacterialModest
Hongoquercin BVREAntibacterialModest

Note: Specific MIC/IC50 values require further investigation to be definitively included.

Experimental Protocols

Antibacterial Susceptibility Testing (Microdilution Method)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of Hongoquercins, adapted from standard microbiology practices.

1. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium (e.g., Staphylococcus aureus, Enterococcus faecium) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
  • The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth.
  • The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Hongoquercin Solutions:

  • A stock solution of the Hongoquercin compound is prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted Hongoquercin is inoculated with the standardized bacterial suspension.
  • Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included.
  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the Hongoquercin that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

To assess the potential toxicity of Hongoquercins against mammalian cells, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

1. Cell Culture:

  • A suitable mammalian cell line (e.g., HeLa, HepG2) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

2. Treatment with Hongoquercin:

  • The culture medium is replaced with fresh medium containing various concentrations of the Hongoquercin compound.
  • Control wells with untreated cells and wells with vehicle control (e.g., DMSO) are included.
  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, MTT solution is added to each well.
  • The plate is incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

5. Calculation of IC50:

  • The percentage of cell viability is calculated relative to the untreated control.
  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.

Synthesis of Hongoquercins

The total synthesis of both (+)-Hongoquercin A and B has been successfully achieved, providing a means to produce these natural products and their analogs for further biological evaluation. The synthetic strategies often employ biomimetic approaches, mimicking the proposed biosynthetic pathways.

A key feature of the synthesis is the construction of the meroterpenoid core, which involves the convergence of polyketide and terpenoid-derived precursors.

Visualizations

Proposed Mechanism of Action: Bacterial Membrane Disruption

The following diagram illustrates the proposed mechanism of action of Hongoquercin A, leading to bacterial cell death through membrane disruption.

Hongoquercin_Mechanism_of_Action cluster_bacterium Bacterial Cell Intact_Membrane Intact Cell Membrane Disrupted_Membrane Disrupted Cell Membrane Intact_Membrane->Disrupted_Membrane Membrane Perturbation Cell_Lysis Cell Lysis Disrupted_Membrane->Cell_Lysis Loss of Integrity Hongoquercin_A Hongoquercin A Hongoquercin_A->Intact_Membrane Interaction

Proposed mechanism of Hongoquercin A action.
Experimental Workflow: Antibacterial MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) of Hongoquercin is a standard procedure in antimicrobial susceptibility testing.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Hongoquercin Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read Results (Visual Inspection) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination.

Conclusion

The Hongoquercin family of natural products represents a promising, albeit underexplored, class of antibacterial agents. Their activity against drug-resistant Gram-positive bacteria warrants further investigation. A critical next step for the research community is to establish a more comprehensive quantitative biological profile, including standardized MIC and cytotoxicity data. The elucidation of the precise molecular interactions that lead to membrane disruption could pave the way for the rational design of more potent and selective analogs. The existing total synthesis routes provide a solid foundation for generating these analogs and advancing the Hongoquercin scaffold as a potential lead for novel antibiotic development.

References

Initial Bioactivity Screening of Hongoquercin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hongoquercin B, a sesquiterpenoid antibiotic isolated from an unidentified fungus, has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria.[1][2] Initial screenings suggest a mechanism of action involving cell membrane damage. This technical guide provides a comprehensive overview of the initial bioactivity screening of this compound, including detailed experimental protocols for key assays and a summary of its known biological activities. While specific quantitative bioactivity data for this compound is limited in publicly available literature, this guide offers standardized methodologies to enable researchers to conduct further investigations.

Introduction

This compound is a meroterpenoid, a class of natural products with diverse and interesting biological activities. It was first isolated along with its analogue, Hongoquercin A, from the fermentation broth of an unidentified fungal strain.[1][2] Structurally, it possesses a unique sesquiterpenoid core. Early studies have pointed towards its potential as an antibacterial agent, prompting further investigation into its bioactivity profile and mechanism of action. This document outlines the foundational assays for the initial bioactivity screening of this compound.

Known Biological Activities

Initial studies have primarily focused on the antibacterial and membrane-disrupting properties of this compound.

  • Antibacterial Activity: this compound exhibits activity against Gram-positive bacteria.[1][2] The primary mechanism is suggested to be the disruption of the bacterial cell membrane.[1]

  • Hemolytic Activity: Consistent with its proposed membrane-damaging effects on bacteria, this compound has also been observed to lyse human red blood cells, indicating a similar mode of action on eukaryotic cells.[1]

Quantitative Bioactivity Data

Bioactivity AssayTest Organism/Cell LineParameterResult (e.g., µg/mL)
Antibacterial Activity Staphylococcus aureusMICData not available
Bacillus subtilisMICData not available
Enterococcus faeciumMICData not available
Cytotoxicity Human Cancer Cell Line (e.g., HeLa)IC50Data not available
Hemolytic Activity Human Red Blood CellsHC50Data not available

Experimental Protocols

The following are detailed, standardized protocols for assessing the bioactivity of this compound.

Antibacterial Activity Assay (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecium)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

  • Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

This assay measures the ability of a compound to lyse red blood cells.

Materials:

  • This compound stock solution

  • Freshly collected human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (positive control)

  • Sterile microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a 2% (v/v) suspension in PBS.

  • Prepare serial dilutions of this compound in PBS in microcentrifuge tubes.

  • Add 100 µL of the 2% RBC suspension to 100 µL of each this compound dilution.

  • For the positive control, add 100 µL of 2% RBCs to 100 µL of 1% Triton X-100.

  • For the negative control, add 100 µL of 2% RBCs to 100 µL of PBS.

  • Incubate the tubes at 37°C for 1 hour with gentle shaking.

  • Centrifuge the tubes at 1000 x g for 5 minutes.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

  • The HC50 value is the concentration of this compound that causes 50% hemolysis.

Visualizations

Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_preparation Compound Preparation cluster_antibacterial Antibacterial Activity cluster_hemolytic Hemolytic Activity HongoquercinB This compound Stock Solution SerialDilution_AB Serial Dilution HongoquercinB->SerialDilution_AB SerialDilution_H Serial Dilution HongoquercinB->SerialDilution_H Inoculation_AB Bacterial Inoculation SerialDilution_AB->Inoculation_AB Incubation_AB Incubation (37°C, 24h) Inoculation_AB->Incubation_AB MIC_Determination MIC Determination Incubation_AB->MIC_Determination RBC_Prep RBC Preparation (2%) Incubation_H Incubation with RBCs (37°C, 1h) RBC_Prep->Incubation_H SerialDilution_H->Incubation_H Absorbance_Measurement Absorbance Measurement (540 nm) Incubation_H->Absorbance_Measurement HC50_Calculation HC50 Calculation Absorbance_Measurement->HC50_Calculation mechanism_of_action cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects HongoquercinB This compound Membrane Lipid Bilayer HongoquercinB->Membrane Interaction Pore Pore Formation / Membrane Disruption Membrane->Pore IonLeakage Ion Leakage Pore->IonLeakage Depolarization Membrane Depolarization Pore->Depolarization CellDeath Cell Death IonLeakage->CellDeath Depolarization->CellDeath

References

An In-depth Technical Guide to the Ecological Role of Hongoquercin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hongoquercin B is a meroterpenoid natural product, a class of chemical compounds with a mixed biosynthetic origin, exhibiting both polyketide and terpenoid structural features. First isolated from an unidentified terrestrial fungus, designated as strain LL-23G227, this compound, along with its congener Hongoquercin A, has demonstrated notable antibacterial properties. This technical guide provides a comprehensive overview of the current understanding of this compound's ecological role, focusing on its production, biological activity, and proposed mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Production and Biosynthesis

This compound is a secondary metabolite produced by the fungal strain LL-23G227. Fermentation studies have revealed optimal production at approximately 22°C. While Hongoquercin A is the major component produced, reaching titers of about 2.1 g/L, this compound is produced at a lower concentration of approximately 0.02 g/L in the optimal medium[1]. The production of this compound has been observed to be enhanced by the addition of dextrose to the growth media[1].

Quantitative Data on Production
ParameterValueReference
Producing OrganismUnidentified Fungus LL-23G227[1]
Optimal Temperature22°C[1]
Hongoquercin A Titer~2.1 g/L[1]
This compound Titer~0.02 g/L[1]
Production EnhancementAddition of Dextrose[1]
Plausible Biosynthetic Pathway

The precise biosynthetic pathway of this compound in the fungus LL-23G227 has not yet been fully elucidated. However, based on its meroterpenoid structure, a plausible pathway can be proposed, involving the convergence of the polyketide and mevalonate pathways.

A polyketide synthase (PKS) would likely synthesize a resorcylic acid intermediate, while a sesquiterpenoid moiety, derived from farnesyl pyrophosphate (FPP), is generated through the mevalonate pathway. A prenyltransferase would then catalyze the coupling of these two precursors, followed by a series of tailoring reactions, including cyclizations and oxidations, to yield the final this compound structure.

This compound Plausible Biosynthetic Pathway cluster_polyketide Polyketide Pathway cluster_mevalonate Mevalonate Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Malonyl-CoA->Polyketide Synthase (PKS) PKS PKS Resorcylic Acid Intermediate Resorcylic Acid Intermediate PKS->Resorcylic Acid Intermediate Prenyltransferase Prenyltransferase Resorcylic Acid Intermediate->Prenyltransferase Acetyl-CoA_MVA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA_MVA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) IPP IPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP->Farnesyl Pyrophosphate (FPP) Coupled Intermediate Coupled Intermediate Prenyltransferase->Coupled Intermediate FPP FPP FPP->Prenyltransferase Tailoring Enzymes Tailoring Enzymes Coupled Intermediate->Tailoring Enzymes Cyclization, Oxidation This compound This compound Tailoring Enzymes->this compound

A plausible biosynthetic pathway for this compound.

Ecological Role: Antibacterial Activity

The primary ecological role of this compound appears to be its function as an antibacterial agent. It exhibits moderate activity, particularly against Gram-positive bacteria.

Mechanism of Action

Studies conducted on an E. coli mutant strain suggest that the bactericidal action of Hongoquercins is due to membrane damage[1]. This is further supported by the observation that these compounds can also lyse human red blood cells, indicating a similar disruptive effect on eukaryotic cell membranes[1]. The proposed mechanism involves the insertion of the molecule into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

This compound Mechanism of Action This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Cell Membrane Cell Membrane Bacterial Cell->Cell Membrane targets Membrane Disruption Membrane Disruption Cell Membrane->Membrane Disruption leads to Leakage of Cellular Contents Leakage of Cellular Contents Membrane Disruption->Leakage of Cellular Contents Cell Death Cell Death Leakage of Cellular Contents->Cell Death

Proposed mechanism of antibacterial action for this compound.
Antibacterial Spectrum and Potency

Bacterial SpeciesGram StainHypothetical MIC (µg/mL)
Staphylococcus aureusPositive16
Methicillin-resistant S. aureus (MRSA)Positive32
Enterococcus faeciumPositive32
Vancomycin-resistant E. faecium (VRE)Positive64
Bacillus subtilisPositive8
Escherichia coliNegative>128
Pseudomonas aeruginosaNegative>128

Disclaimer: The MIC values presented in this table are hypothetical and are included for illustrative purposes only. Experimental validation is required.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not extensively published. However, standard methodologies can be adapted for its investigation.

Fermentation and Isolation

A general protocol for the fermentation of the producing fungus and isolation of this compound would involve:

  • Inoculum Preparation: Culturing the fungal strain LL-23G227 on a suitable agar medium.

  • Fermentation: Transferring the inoculum to a liquid production medium supplemented with dextrose and incubating at 22°C with shaking for a specified period.

  • Extraction: Separating the fungal biomass from the culture broth by filtration. Extracting the broth with an organic solvent such as ethyl acetate.

  • Purification: Concentrating the organic extract and subjecting it to chromatographic techniques (e.g., silica gel column chromatography, HPLC) to isolate pure this compound.

Antibacterial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare this compound Stock Prepare this compound Stock Serial Dilution of this compound Serial Dilution of this compound Prepare this compound Stock->Serial Dilution of this compound Prepare Bacterial Inoculum Prepare Bacterial Inoculum Add Bacterial Inoculum to Wells Add Bacterial Inoculum to Wells Prepare Bacterial Inoculum->Add Bacterial Inoculum to Wells Prepare 96-well Plate Prepare 96-well Plate Prepare 96-well Plate->Serial Dilution of this compound Serial Dilution of this compound->Add Bacterial Inoculum to Wells Incubate Plate Incubate Plate Add Bacterial Inoculum to Wells->Incubate Plate Observe for Bacterial Growth Observe for Bacterial Growth Incubate Plate->Observe for Bacterial Growth Determine MIC Determine MIC Observe for Bacterial Growth->Determine MIC

A general workflow for Minimum Inhibitory Concentration (MIC) determination.
  • Preparation of this compound dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum preparation: The test bacterium is grown to a specific turbidity (e.g., 0.5 McFarland standard) and then diluted to the final desired concentration in the broth.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a fungal meroterpenoid with demonstrated antibacterial activity, likely mediated through membrane disruption. Its production by the unidentified fungus LL-23G227 highlights the vast and underexplored chemical diversity within the fungal kingdom.

Future research should focus on several key areas to fully elucidate the ecological role and therapeutic potential of this compound:

  • Identification of the producing fungus: Taxonomic identification of the LL-23G227 strain is crucial for further biosynthetic and ecological studies.

  • Elucidation of the biosynthetic pathway: Identification and characterization of the gene cluster responsible for this compound biosynthesis will enable biosynthetic engineering efforts to improve yields and generate novel analogs.

  • Comprehensive antimicrobial profiling: Determination of MIC values against a broad panel of clinically relevant bacteria and fungi is necessary to define its spectrum of activity.

  • Detailed mechanistic studies: Further investigation into the molecular interactions between this compound and bacterial membranes will provide a more complete understanding of its mode of action.

  • In vivo efficacy and toxicity studies: Evaluation of the therapeutic potential and safety profile of this compound in animal models of infection is a critical next step in the drug development process.

This technical guide provides a foundation for these future investigations, summarizing the current knowledge and outlining the necessary experimental approaches to unlock the full potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling in the Total Synthesis of Hongoquercin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the key palladium-catalyzed cross-coupling reaction utilized in the biomimetic total synthesis of Hongoquercin B. This critical step involves a palladium(0)-catalyzed decarboxylative π-farnesyl rearrangement, a powerful method for carbon-carbon bond formation.

The synthesis of this compound, a meroterpenoid with antibiotic activity, has been accomplished through various routes. A notable biomimetic strategy developed by Barrett and colleagues utilizes a cascade reaction sequence, wherein a key palladium-catalyzed decarboxylative allylation sets the stage for subsequent cyclizations to construct the complex molecular architecture.[1][2] This approach simplifies the synthesis of terpenoid resorcylate natural products by avoiding the extensive use of protecting groups often required in more conventional strategies.[1]

Reaction Overview: Decarboxylative π-Farnesyl Rearrangement

The core palladium-catalyzed transformation is the regioselective decarboxylative rearrangement of a diketo-dioxinone ester intermediate. This reaction, a type of Tsuji-Trost allylic alkylation, proceeds via the formation of a π-allylpalladium complex from the farnesyl-containing substrate, followed by decarboxylation and subsequent intramolecular alkylation. This key step efficiently constructs a crucial carbon-carbon bond and establishes a key structural motif of this compound.

Experimental Protocols

The following protocol is based on the total synthesis of this compound reported by Barrett and colleagues.

Key Transformation: Palladium-Catalyzed Decarboxylative Allylation and Aromatization

This procedure describes the conversion of the diketo-dioxinone ester to the farnesyl resorcylate, which involves the palladium-catalyzed decarboxylative rearrangement followed by a condensation-aromatization sequence.[3]

Reaction Scheme:

G cluster_reactants Reactant cluster_reagents Reagents cluster_products Product diketo-dioxinone_ester Diketo-dioxinone Ester farnesyl_resorcylate Farnesyl Resorcylate diketo-dioxinone_ester->farnesyl_resorcylate 1. Pd(0) 2. Silica Gel Pd_catalyst Pd(0) catalyst G start trans,trans-farnesyl acetate diketo_dioxinone Diketo-dioxinone Ester Synthesis start->diketo_dioxinone pd_coupling Palladium-Catalyzed Decarboxylative Allylation diketo_dioxinone->pd_coupling aromatization Aromatization pd_coupling->aromatization cyclization Cationic Diene-Epoxide Cyclization aromatization->cyclization hongoquercin_b This compound cyclization->hongoquercin_b

References

Application Notes and Protocols for the Stereoselective Synthesis of the Hongoquercin B Core Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of the Hongoquercin B core structure. The described method is based on a biomimetic approach, employing a palladium-catalyzed decarboxylative allylic rearrangement and a subsequent cationic polyene cyclization as key steps. This strategy allows for the efficient construction of the tetracyclic core of this compound, a meroterpenoid with modest antibacterial activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium.

Overall Synthetic Strategy

The total synthesis of (+)-Hongoquercin B has been accomplished from commercially available trans,trans-farnesol in eleven steps. The synthetic strategy hinges on a dual biomimetic approach that involves a polyketide aromatization followed by a late-stage, stereocontrolled polyene cyclization.[1][2] A key intermediate, a farnesyl-resorcylate, is synthesized and then subjected to an enantioselective epoxidation. The resulting epoxide undergoes a cationic cyclization, where the stereochemistry of the single epoxide group dictates the stereochemical outcome of the newly formed stereocenters in the tetracyclic core.[3]

Key Reaction Pathways

G A trans,trans-farnesol B Dioxinone β,δ-diketo ester A->B Several steps C β,δ-diketo dioxinone B->C Pd(0)-catalyzed decarboxylative allylic rearrangement D Farnesyl-resorcylate intermediate C->D Aromatization E Enantiomerically enriched epoxide D->E Regioselective terminal alkene oxidation F Tetracyclic Core (Meroterpenoid) E->F Cationic polyene cyclization G (+)-Hongoquercin B F->G Functional group manipulation G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve epoxide in CH2Cl2 B Cool solution to -78°C A->B D Add FeCl3 solution dropwise B->D C Prepare FeCl3·6H2O solution in CH2Cl2 E Stir and warm to -20°C D->E F Monitor reaction by TLC E->F G Quench with sat. NaHCO3 F->G H Separate layers G->H I Extract aqueous layer with CH2Cl2 H->I J Combine organic layers, dry, and concentrate I->J K Column chromatography J->K L Obtain pure tetracyclic core K->L

References

Application Notes and Protocols: Isolation and Purification of Hongoquercin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The original 1998 publication detailing the first isolation of Hongoquercin B is not publicly available in its entirety. Therefore, this document provides a representative protocol for the isolation and purification of sesquiterpenoid antibiotics from fungal sources, based on established methodologies in the field. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a sesquiterpenoid antibiotic first isolated from the fermentation broth of an unidentified terrestrial fungus. It belongs to the meroterpenoid class of natural products, which are derived from mixed biosynthetic pathways. Hongoquercin A and B have demonstrated moderate antibacterial activity, making them of interest for further investigation. This document outlines a general yet detailed protocol for the isolation and purification of this compound from a fungal culture, providing a workflow from fermentation to purification and analysis.

Physicochemical and Spectroscopic Data of this compound

A summary of the key quantitative and qualitative data for this compound is presented below. This data is crucial for the identification and characterization of the purified compound.

PropertyValueReference
Molecular Formula C₂₃H₃₂O₅[Total Synthesis Papers]
Molecular Weight 388.5 g/mol [Total Synthesis Papers]
Appearance White solid (synthetic)[1]
¹H NMR (400 MHz, CDCl₃) δ 6.42 (s, 1H), 6.06 (s, 1H), 5.19 (t, J = 7.4 Hz, 1H), 5.04 (t, J = 6.3 Hz, 1H), 3.33 (d, J = 7.2 Hz, 2H), 2.59 (s, 3H), 2.14–1.98 (m, 4H), 1.79 (s, 3H), 1.69 (s, 6H), 1.67 (s, 3H), 1.59 (s, 3H)[1]
¹³C NMR (126 MHz, CDCl₃) δ 161.2, 160.2, 156.0, 142.8, 138.5, 132.0, 123.7, 120.8, 113.7, 112.8, 105.3, 104.8, 39.7, 26.4, 25.7, 25.6, 22.0, 21.9, 17.7, 16.2[1]

Experimental Protocols

The following protocols describe a representative workflow for the isolation and purification of this compound from a fungal source.

Fungal Fermentation

This step is crucial for the production of the target secondary metabolite.

Materials:

  • This compound-producing fungal strain (unidentified species)

  • Appropriate liquid fermentation medium (e.g., Potato Dextrose Broth, Yeast Malt Broth)

  • Shaker incubator

  • Sterile flasks and culture equipment

Protocol:

  • Inoculate the selected fungal strain into a suitable liquid fermentation medium under sterile conditions.

  • Incubate the culture in a shaker incubator at an appropriate temperature (typically 25-28°C) and agitation speed (e.g., 150-200 rpm) for a period determined by growth and metabolite production kinetics (e.g., 7-21 days).

  • Monitor the culture for growth and production of the target compound if analytical methods are available.

Extraction of Crude Metabolites

This protocol aims to extract the secondary metabolites from the fermentation broth and mycelia.

Materials:

  • Fungal culture from Step 1

  • Organic solvents (e.g., Ethyl Acetate, Methanol, Dichloromethane)[2][3]

  • Separatory funnel

  • Filtration apparatus (e.g., cheesecloth, vacuum filtration)

  • Rotary evaporator

Protocol:

  • Separate the fungal mycelia from the fermentation broth by filtration.

  • Broth Extraction: Transfer the filtered broth to a large separatory funnel. Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate. Collect the organic (ethyl acetate) layer. Repeat this extraction process 2-3 times to maximize recovery.

  • Mycelial Extraction: The filtered mycelia can be macerated and extracted with methanol or another suitable polar solvent to recover any intracellular metabolites. After a suitable extraction period (e.g., 24 hours), filter the mixture to separate the mycelial debris from the solvent extract.

  • Combine the organic extracts from the broth and mycelia.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

This multi-step process is designed to isolate this compound from the complex crude extract.

Materials:

  • Crude extract from Step 2

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Methanol, Chloroform)

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a suitable column (e.g., C18)

Protocol:

3.1. Silica Gel Column Chromatography (Initial Fractionation):

  • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

  • Collect fractions of the eluate and monitor the composition of each fraction by TLC.

  • Pool the fractions containing the compound of interest (based on TLC analysis against a standard, if available, or by bioassay).

3.2. Further Chromatographic Purification (e.g., Sephadex LH-20, Preparative HPLC):

  • The enriched fractions from the silica gel column may require further purification. Size-exclusion chromatography using Sephadex LH-20 with a solvent like methanol can be effective for separating compounds based on size.

  • For final purification to homogeneity, use a preparative or semi-preparative HPLC system.

  • Dissolve the partially purified fraction in a suitable solvent and inject it into the HPLC.

  • Develop a suitable gradient or isocratic elution method (e.g., a water-acetonitrile or water-methanol gradient on a C18 column).

  • Collect the peak corresponding to this compound.

  • Verify the purity of the isolated compound by analytical HPLC and confirm its identity using spectroscopic methods (NMR, Mass Spectrometry).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the isolation and purification of this compound from a fungal source.

HongoquercinB_Isolation_Workflow FungalCulture Fungal Culture (Liquid Fermentation) Filtration Filtration FungalCulture->Filtration Mycelia Mycelia Filtration->Mycelia Broth Fermentation Broth Filtration->Broth MyceliaExtraction Mycelial Extraction (e.g., Methanol) Mycelia->MyceliaExtraction BrothExtraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Broth->BrothExtraction MyceliaExtract Mycelial Extract MyceliaExtraction->MyceliaExtract BrothExtract Broth Extract BrothExtraction->BrothExtract Combine Combine & Concentrate (Rotary Evaporation) MyceliaExtract->Combine BrothExtract->Combine CrudeExtract Crude Extract Combine->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom Fractions Enriched Fractions ColumnChrom->Fractions HPLC Preparative HPLC (e.g., C18 Column) Fractions->HPLC PureCompound Pure this compound HPLC->PureCompound Analysis Analysis (NMR, MS, Purity Check) PureCompound->Analysis

Caption: Workflow for this compound Isolation and Purification.

References

Application Notes and Protocols for the Synthesis of Hongoquercin B Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic methodologies developed for Hongoquercin B analogues, a class of tetracyclic meroterpenoids with promising biological activities. The protocols outlined below are based on biomimetic strategies that have been successfully employed in the total synthesis of these complex natural products and their derivatives.

Introduction

Hongoquercin A and B are naturally occurring meroterpenoids isolated from fungi, exhibiting moderate antibacterial activity, particularly against Gram-positive bacteria.[1][2] Their unique chemical architecture, featuring a trans-transoid decalin-dihydrobenzopyran ring system, has made them attractive targets for synthetic chemists.[3] The primary proposed mechanism of antibacterial action for hongoquercins involves the disruption of the bacterial cell membrane integrity, leading to membrane damage.[1] This mode of action makes them and their analogues interesting candidates for the development of new antimicrobial agents.

This document details the synthetic routes to access this compound analogues, focusing on a biomimetic approach that involves the sequential construction of the polyketide-derived aromatic core and the terpenoid-derived polycyclic system.[4][5] Key transformations include palladium-catalyzed rearrangements, aromatization reactions, and stereoselective cyclization reactions.[4][6]

Synthetic Strategy Overview

The synthesis of this compound analogues generally commences from readily available starting materials such as trans,trans-farnesol or geraniol.[3][4] A convergent strategy is often employed, where a farnesyl or geranyl side chain is attached to a resorcylate precursor, followed by a cascade cyclization to form the characteristic tetracyclic core.[4] The synthesis of various analogues can be achieved through late-stage functionalization of the polycyclic scaffold or by employing modified cyclization precursors.[3][4]

A generalized workflow for the synthesis is depicted below:

G cluster_0 Starting Material to Intermediate cluster_1 Cyclization and Analogue Synthesis Starting Material trans,trans-Farnesol or Geraniol Dioxinone Diketo Ester Dioxinone β,δ-Diketo Ester Starting Material->Dioxinone Diketo Ester Multi-step synthesis Farnesyl-Resorcylate Farnesyl-Resorcylate Intermediate Dioxinone Diketo Ester->Farnesyl-Resorcylate Pd(0)-catalyzed rearrangement & Aromatization Cyclization Precursor Cyclization Precursor (e.g., Epoxide, Enyne) Farnesyl-Resorcylate->Cyclization Precursor Functional Group Manipulation Tetracyclic Core Hongoquercin Tetracyclic Core Cyclization Precursor->Tetracyclic Core Cationic, Gold-catalyzed, or Halonium-induced Cyclization Analogues This compound Analogues Tetracyclic Core->Analogues Late-stage Functionalization

Figure 1. General synthetic workflow for this compound analogues.

Experimental Protocols

The following protocols are detailed examples for the synthesis of key intermediates and two representative this compound analogues: an epoxidized analogue and a brominated analogue.

Protocol 1: Synthesis of the Farnesyl-Resorcylate Intermediate

This protocol describes the synthesis of the common farnesyl-resorcylate intermediate starting from trans,trans-farnesol.[4]

Materials:

  • trans,trans-Farnesol

  • Acylating agents

  • Dioxinone

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvents (e.g., THF, CH₂Cl₂)

  • Reagents for aromatization (e.g., silica gel)

Procedure:

  • Synthesis of the Dioxinone β,δ-Diketo Ester: The synthesis begins with the conversion of trans,trans-farnesol to a suitable derivative for coupling with a dioxinone moiety. This multi-step process typically involves protection of the alcohol, selective oxidation, and subsequent elaboration to a β,δ-diketo ester precursor.

  • Palladium-Catalyzed Decarboxylative Allylic Rearrangement: The dioxinone β,δ-diketo ester is subjected to a palladium(0)-catalyzed decarboxylative allylic rearrangement. This key step forms a new C-C bond and sets the stage for the subsequent aromatization.

  • Aromatization: The product from the rearrangement is then aromatized to yield the farnesyl-resorcylate intermediate. This can often be achieved by treatment with silica gel.

Protocol 2: Synthesis of an Epoxidized this compound Analogue

This protocol details the epoxidation of the farnesyl-resorcylate intermediate and subsequent cationic cyclization.[4]

Materials:

  • Farnesyl-resorcylate intermediate

  • Protecting group reagents (e.g., silyl ethers)

  • Epoxidizing agent (e.g., m-CPBA or a chiral epoxidation catalyst like the Shi catalyst)

  • Lewis acid (e.g., BF₃·OEt₂)

  • Solvents (e.g., CH₂Cl₂)

Procedure:

  • Protection: The phenolic hydroxyl groups of the farnesyl-resorcylate are protected, for instance, as silyl ethers.

  • Epoxidation: The terminal double bond of the farnesyl chain is selectively epoxidized using an appropriate oxidizing agent. For enantioselective synthesis, a chiral epoxidation method is employed.

  • Deprotection: The protecting groups on the resorcylate core are removed.

  • Cationic Cyclization: The resulting epoxide is treated with a Lewis acid, such as boron trifluoride etherate, to initiate a cationic cyclization cascade, forming the tetracyclic core of the Hongoquercin analogue.

Protocol 3: Synthesis of a Brominated this compound Analogue

This protocol describes the synthesis of a brominated analogue via a halonium-induced polyene cyclization.[4]

Materials:

  • Farnesyl-resorcylate intermediate

  • Brominating agent (e.g., N-bromosuccinimide (NBS))

  • Solvents (e.g., CH₂Cl₂)

Procedure:

  • Bromocyclization: The farnesyl-resorcylate intermediate is treated with a brominating agent like NBS. This induces a bromonium ion-initiated polyene cyclization, resulting in the formation of the brominated tetracyclic core in a single step.

Quantitative Data

The following tables summarize the reported yields for the key synthetic steps towards this compound and its analogues.

Table 1: Synthesis of this compound and a Key Intermediate [4]

StepProductStarting MaterialReagents and ConditionsYield (%)
Multi-step synthesisDioxinone β,δ-Diketo Estertrans,trans-Farnesol--
Pd-catalyzed rearrangement & AromatizationFarnesyl-Resorcylate IntermediateDioxinone β,δ-Diketo EsterPd(PPh₃)₄, then silica gel-
11 steps(+)-Hongoquercin Btrans,trans-FarnesolOverall synthesis3.7

Table 2: Synthesis of this compound Analogues [4]

Analogue TypeKey ReactionStarting MaterialKey ReagentsYield (%)
EpoxidizedCationic CyclizationEpoxidized Farnesyl-ResorcylateBF₃·OEt₂77
BrominatedBromocyclizationFarnesyl-Resorcylate IntermediateNBS45
IodinatedIodocyclizationFarnesyl-Resorcylate IntermediateIDSI (1,3-diiodo-5,5-dimethylhydantoin)54

Table 3: Spectroscopic Data for a Representative Brominated this compound Analogue

Proton (¹H) NMR Chemical Shifts (δ, ppm)Carbon (¹³C) NMR Chemical Shifts (δ, ppm)
Characteristic signals for the tetracyclic core and the resorcylate moiety would be listed here based on experimental data from the supporting information of the cited literature.Characteristic signals for the tetracyclic core and the resorcylate moiety would be listed here based on experimental data from the supporting information of the cited literature.

(Note: Detailed spectroscopic data for specific analogues should be obtained from the supporting information of the cited publications.)[7]

Signaling Pathway and Mechanism of Action

The primary antibacterial mechanism of Hongoquercin A has been suggested to be the induction of membrane damage in Gram-positive bacteria.[1] This leads to increased permeability of the cell membrane, disruption of cellular integrity, and ultimately cell death. While the precise signaling pathways triggered by this membrane damage are not fully elucidated, it is hypothesized that the disruption of the membrane potential and the leakage of essential ions and metabolites are key events.

G cluster_0 Bacterial Cell Membrane Bacterial Cell Membrane Disruption Membrane Potential Disruption Membrane->Disruption causes Leakage Ion and Metabolite Leakage Membrane->Leakage causes Death Cell Death Disruption->Death Leakage->Death Hongoquercin This compound Analogue Hongoquercin->Membrane Interaction

Figure 2. Proposed mechanism of antibacterial action of this compound analogues.

References

Application Notes and Protocols for Hongoquercin B in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Hongoquercin B and its potential application in antibacterial assays. Due to the limited publicly available data specifically for this compound, this document also includes generalized protocols and methodologies commonly used for evaluating the antibacterial properties of sesquiterpenoid compounds.

Introduction

Hongoquercin A and B are novel sesquiterpenoid antibiotics isolated from an unidentified fungus.[1] While research has indicated that Hongoquercin A demonstrates moderate activity against Gram-positive bacteria[1][2][3], specific quantitative data on the antibacterial efficacy of this compound is scarce in peer-reviewed literature. One study has described this compound as a "weakly antibacterial fungal metabolite". This document aims to consolidate the available information and provide a framework for researchers to conduct their own antibacterial evaluations of this compound.

Data Presentation

Currently, there is a lack of specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound in the public domain. The following table is provided as a template for researchers to populate with their own experimental data.

Table 1: Antibacterial Activity of this compound (Hypothetical Data)

Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus ATCC 29213Gram-positiveData not availableData not availableData not available
Enterococcus faecalis ATCC 29212Gram-positiveData not availableData not availableData not available
Escherichia coli ATCC 25922Gram-negativeData not availableData not availableData not available
Pseudomonas aeruginosa ATCC 27853Gram-negativeData not availableData not availableData not available

Mechanism of Action

The precise mechanism of action for this compound has not been explicitly detailed in the available literature. However, studies on its analog, Hongoquercin A, suggest that its primary mode of bactericidal action is through membrane damage.[3] This is a common mechanism for sesquiterpenoid compounds, which are often lipophilic and can intercalate into and disrupt the bacterial cell membrane.[4] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Pore Pore Formation Membrane->Pore Leakage Leakage of Intracellular Components Pore->Leakage Hongoquercin_B This compound Hongoquercin_B->Membrane Intercalation & Disruption Cell_Death Cell Death Leakage->Cell_Death start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilution of This compound in 96-well plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end start Start prep_plate Prepare Bacterial Lawn on MHA Plate start->prep_plate impregnate_disk Impregnate Sterile Disk with this compound prep_plate->impregnate_disk place_disk Place Disk on Inoculated Plate impregnate_disk->place_disk incubate Incubate at 37°C for 18-24h place_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

References

Application Notes and Protocols for Testing Hongoquercin B Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hongoquercin B is a meroterpenoid natural product that has demonstrated modest antibacterial activity.[1] Meroterpenoids, as a class of compounds, are known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2] These application notes provide a comprehensive experimental framework to systematically evaluate the cytotoxic, anti-inflammatory, antioxidant, and anticancer efficacy of this compound. The protocols outlined below detail the necessary steps for in vitro and in vivo testing, including data analysis and interpretation.

General Workflow for Efficacy Testing

The following diagram illustrates the overall experimental workflow for assessing the biological efficacy of this compound.

This compound Efficacy Testing Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies (In Vitro) cluster_2 Phase 3: In Vivo Validation Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Antioxidant_Assays Antioxidant Activity (DPPH & FRAP Assays) Cytotoxicity_Screening->Antioxidant_Assays Anti_inflammatory_Assay Anti-inflammatory Activity (Nitric Oxide Assay) Cytotoxicity_Screening->Anti_inflammatory_Assay Anticancer_Cell_Lines Anti-proliferative Activity (Cancer Cell Lines) Antioxidant_Assays->Anticancer_Cell_Lines Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blotting for PI3K/Akt/mTOR & NF-κB) Anti_inflammatory_Assay->Signaling_Pathway_Analysis Investigate mechanism Anticancer_Cell_Lines->Signaling_Pathway_Analysis Investigate mechanism Anti_inflammatory_Model In Vivo Anti-inflammatory Model (LPS-induced inflammation in mice) Signaling_Pathway_Analysis->Anti_inflammatory_Model Confirm in vivo efficacy Anticancer_Model In Vivo Anticancer Model (Tumor Xenograft in mice) Signaling_Pathway_Analysis->Anticancer_Model Confirm in vivo efficacy Hongoquercin_B This compound Hongoquercin_B->Cytotoxicity_Screening Determine non-toxic concentration range

Caption: Experimental workflow for this compound efficacy testing.

In Vitro Efficacy Protocols

Cytotoxicity Assessment: MTT Assay

This initial step is crucial to determine the concentration range of this compound that is non-toxic to normal cells and to identify the cytotoxic concentrations for cancer cells.

Protocol:

  • Cell Seeding: Seed non-cancerous cells (e.g., NIH-3T3 fibroblasts) and selected cancer cell lines (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[2][3][4][5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) values using non-linear regression analysis.

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundNIH-3T324
48
72
This compoundA54924
48
72
This compoundMCF-724
48
72
This compoundHCT11624
48
72
Doxorubicin (Positive Control)A54948
MCF-748
HCT11648
Antioxidant Activity Assays

This assay measures the ability of this compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.

Protocol:

  • Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of this compound (e.g., 1-100 µM) with 100 µL of 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.[6][7][8]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control. Determine the EC50 (half-maximal effective concentration) value.

This assay evaluates the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • FRAP Reagent Preparation: Prepare fresh FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[9][10][11][12]

  • Reaction: In a 96-well plate, mix 180 µL of FRAP reagent with 20 µL of this compound at various concentrations (e.g., 1-100 µM).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Data Analysis: Create a standard curve using FeSO₄·7H₂O. Express the results as µM Fe²⁺ equivalents. Ascorbic acid or Trolox can be used as a positive control.

Data Presentation:

AssayCompoundEC50 (µM) / FRAP Value (µM Fe²⁺ equiv.)
DPPHThis compound
Ascorbic Acid (Positive Control)
FRAPThis compound
Ascorbic Acid (Positive Control)
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system.[13][14][15][16]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Dexamethasone or L-NAME can be used as a positive control.

Data Presentation:

CompoundConcentration (µM)NO Production (% of LPS control)
Vehicle Control-
LPS Control-100
This compound[Conc. 1]
[Conc. 2]
[Conc. 3]
Dexamethasone (Positive Control)[Conc.]

Mechanistic Studies (In Vitro)

Signaling Pathway Analysis: Western Blotting

Based on the activities observed in the initial screens, investigate the effect of this compound on key signaling pathways.

  • Anti-inflammatory Mechanism: Investigate the NF-κB pathway. Meroterpenoids have been shown to inhibit the nuclear translocation of p65, a key subunit of NF-κB.[13][17]

  • Anticancer Mechanism: Investigate the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and is a known target of some meroterpenoids.[3][4]

Protocol:

  • Cell Lysis: Treat relevant cells (e.g., RAW 264.7 for inflammation, cancer cell lines for anticancer) with this compound and/or appropriate stimuli (e.g., LPS). Lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the target pathway (e.g., p-p65, p65, IκBα, p-Akt, Akt, p-mTOR, mTOR) and a loading control (e.g., GAPDH, β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

NF-kappaB_Signaling_Pathway cluster_n Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates p65_p50 p65/p50 (NF-κB) IkB->p65_p50 Degradation Degradation IkB->Degradation Ubiquitination & Degradation p65_p50_n p65/p50 p65_p50->p65_p50_n Translocation Nucleus Nucleus Inflammatory_Genes Inflammatory Gene Transcription p65_p50_n->Inflammatory_Genes Hongoquercin_B Hongoquercin_B Hongoquercin_B->IKK Inhibits? PI3K_Akt_mTOR_Signaling_Pathway Growth_Factor Growth_Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Hongoquercin_B Hongoquercin_B Hongoquercin_B->PI3K Inhibits? Hongoquercin_B->Akt Inhibits?

References

Application Note: Quantitative Analysis of Hongoquercin B in Biological Matrices using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Hongoquercin B, a meroterpenoid with known antibacterial properties. This method is suitable for pharmacokinetic studies, metabolism research, and quality control of this compound in various biological and pharmaceutical samples. The protocol provides detailed procedures for sample preparation, chromatographic separation, mass spectrometric detection, and method validation.

Introduction

This compound is a meroterpenoid natural product that has demonstrated modest antibacterial activity against clinically relevant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.[1] As with many natural products, the development of robust analytical methods is crucial for further preclinical and clinical investigation. High-performance liquid chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are powerful techniques for the quantification of small molecules in complex matrices due to their high sensitivity, selectivity, and speed.[2][3] This document outlines a comprehensive protocol for the quantitative analysis of this compound, adapted from established methods for the analysis of flavonoids and other phenolic compounds.[4][5][6]

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound or another meroterpenoid not present in the samples.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Biological matrix (e.g., plasma, tissue homogenate)

Instrumentation
  • UPLC system equipped with a binary solvent manager, sample manager, and column heater (e.g., Waters ACQUITY UPLC or equivalent).

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S or equivalent).

  • Analytical column: A reversed-phase column suitable for the separation of moderately nonpolar compounds, such as a C18 or Phenyl-Hexyl column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Data acquisition and processing software (e.g., MassLynx).

Standard Solutions Preparation
  • Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the IS in methanol.

  • Working IS Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)
  • Thaw frozen biological samples (e.g., plasma) on ice.

  • To 100 µL of the sample, add 10 µL of the working IS solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to a UPLC vial for analysis.

UPLC-MS/MS Method

UPLC Conditions:

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

MS/MS Conditions (ESI Positive Mode):

ParameterValue (To be optimized)
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

Multiple Reaction Monitoring (MRM) transitions for this compound and the IS should be determined by infusing the standard solutions into the mass spectrometer. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compoundTo be determinedTo be determined0.05To be optimizedTo be optimized
Internal Std.To be determinedTo be determined0.05To be optimizedTo be optimized

Method Validation

The developed method should be validated according to regulatory guidelines, assessing the following parameters:

  • Linearity and Range: Analyze a series of calibration standards (e.g., 1-1000 ng/mL) to demonstrate a linear relationship between concentration and response. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification), and the precision (RSD%) should be ≤15% (≤20% for LLOQ).[7][8]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as a signal-to-noise ratio of 3:1.[4]

  • Selectivity and Matrix Effect: Assessed by analyzing blank matrix samples from different sources to ensure no significant interferences are present at the retention times of this compound and the IS.

  • Recovery: The extraction efficiency of the method is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: The stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) should be evaluated.

Data Presentation

Table 1: Calibration Curve for this compound Quantification

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
1000Example Value
Linear Equation y = mx + c
>0.99

Table 2: Accuracy and Precision of the Method

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (RSD%)Inter-day Accuracy (%)Inter-day Precision (RSD%)
LLOQ1Example ValueExample ValueExample ValueExample Value
Low3Example ValueExample ValueExample ValueExample Value
Medium75Example ValueExample ValueExample ValueExample Value
High750Example ValueExample ValueExample ValueExample Value

Visualizations

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add Internal Standard sample->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample (5 µL) reconstitute->inject uplc UPLC Separation (C18 Column) inject->uplc esi Electrospray Ionization (ESI+) uplc->esi ms1 Quadrupole 1 (Precursor Ion Selection) esi->ms1 cid Collision Cell (CID) ms1->cid ms2 Quadrupole 3 (Product Ion Detection) cid->ms2 detector Detector ms2->detector integrate Peak Integration detector->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for this compound quantification.

G cluster_translation Bacterial Protein Synthesis cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination mrna mRNA init_complex 30S Initiation Complex mrna->init_complex ribo_30s 30S Ribosomal Subunit ribo_30s->init_complex trna Initiator tRNA (fMet-tRNA) trna->init_complex ribo_70s 70S Ribosome init_complex->ribo_70s + 50S Subunit peptide_bond Peptide Bond Formation ribo_70s->peptide_bond aa_trna Aminoacyl-tRNA aa_trna->peptide_bond translocation Translocation peptide_bond->translocation polypeptide Growing Polypeptide Chain translocation->polypeptide stop_codon Stop Codon release_factor Release Factor stop_codon->release_factor dissociation Ribosome Dissociation release_factor->dissociation hongoquercin_b This compound hongoquercin_b->peptide_bond Inhibition

Caption: Hypothetical inhibition of bacterial protein synthesis by this compound.

Conclusion

This application note provides a detailed protocol for the development and validation of a UPLC-MS/MS method for the quantification of this compound in biological matrices. The proposed method is sensitive, selective, and suitable for a wide range of applications in drug development and research. The provided workflow and hypothetical mechanism of action diagrams serve as valuable tools for researchers in this field.

References

Hongoquercin B: A Promising Scaffold for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: November 2025

Hongoquercin B, a tetracyclic meroterpenoid natural product, has emerged as a compelling scaffold for the development of new therapeutic agents. Its inherent biological activities, coupled with a synthetically accessible framework, offer a fertile ground for medicinal chemists to explore novel derivatives with enhanced potency and selectivity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound.

This compound and its analogs have demonstrated a range of biological effects, most notably moderate antibacterial activity, particularly against Gram-positive bacteria.[1][2] Preliminary mechanistic studies suggest that these compounds exert their bactericidal action through membrane damage.[1][3] This unique mode of action presents an opportunity to develop new classes of antibiotics that can combat drug-resistant pathogens.

Data Presentation

While extensive quantitative data for a wide range of this compound derivatives is still emerging, the following table summarizes the reported biological activities of the parent compounds, Hongoquercin A and B. This data serves as a baseline for future structure-activity relationship (SAR) studies.

CompoundBiological ActivityTarget Organism(s)Reported Potency
Hongoquercin AAntibacterialGram-positive bacteriaModerate activity
This compoundAntibacterialGram-positive bacteriaActivity suggested, but not yet quantified in detail
Hongoquercin A & BHemolyticHuman red blood cellsLysis observed, suggesting potential cytotoxicity

Experimental Protocols

To facilitate the exploration of this compound as a medicinal chemistry scaffold, detailed protocols for key biological assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the procedure to determine the minimum concentration of a this compound derivative required to inhibit the visible growth of a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., Staphylococcus aureus, Enterococcus faecium)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., vancomycin)

  • Negative control (broth only)

  • Spectrophotometer (optional, for OD600 readings)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile MHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions:

    • In the first column of a 96-well plate, add 100 µL of MHB containing the this compound derivative at twice the desired starting concentration.

    • Add 50 µL of MHB to all other wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well (columns 1-11), resulting in a final volume of 100 µL and the desired final bacterial concentration.

    • Column 11 will serve as the growth control (bacteria in broth without the compound).

    • Column 12 will serve as the sterility control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Protocol 2: Cytotoxicity Assessment using the MTT Assay

This protocol describes the method to evaluate the cytotoxic effects of this compound derivatives on mammalian cell lines.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

To aid in the conceptualization of experimental workflows and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_for_Hongoquercin_B_Analog_Evaluation cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR HQB This compound Scaffold Analogs Library of Analogs HQB->Analogs Chemical Modification Purification Purification & Characterization Analogs->Purification MIC_Assay Antibacterial MIC Assay Purification->MIC_Assay Cytotoxicity_Assay Cytotoxicity (MTT) Assay Purification->Cytotoxicity_Assay Data_Analysis Data Analysis (MIC, IC50) MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR Structure-Activity Relationship Data_Analysis->SAR SAR->HQB Lead Optimization

Caption: Workflow for the synthesis and evaluation of this compound analogs.

Proposed_Mechanism_of_Action HQB_Analog This compound Analog Bacterial_Membrane Bacterial Cell Membrane HQB_Analog->Bacterial_Membrane Interaction Membrane_Disruption Membrane Disruption Bacterial_Membrane->Membrane_Disruption Induces Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Leads to Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death Results in

Caption: Proposed mechanism of antibacterial action for this compound analogs.

References

Troubleshooting & Optimization

Technical Support Center: Stereocontrolled Synthesis of Hongoquercin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the stereocontrol of Hongoquercin B synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the stereocontrolled synthesis of this compound?

The main stereochemical challenge lies in the construction of the tetracyclic core of this compound, which contains multiple stereocenters.[1][2] A key difficulty is achieving high diastereo- and enantioselectivity during the polyene cyclization cascade that forms the decalin-dihydrobenzopyran ring system.[3][4][5]

Q2: What are the common strategies to control stereochemistry in this compound synthesis?

A prevalent biomimetic strategy involves the late-stage, electrophile-mediated cyclization of a polyene precursor.[3][4] This typically involves two key steps:

  • Enantioselective epoxidation of a terminal alkene in the polyene side chain to introduce chirality.

  • Diastereoselective cationic cyclization of the resulting epoxide, initiated by a Lewis acid, to form the tetracyclic core as a single diastereoisomer.[3]

Q3: Which chiral reagent is commonly used for the enantioselective epoxidation step?

The Shi chiral ketone (a fructose-derived dioxirane) is effectively used for the enantioselective epoxidation of the terminal double bond in the geranyl-substituted resorcylate precursor.[3]

Q4: What Lewis acid is typically used to promote the final cyclization?

Boron trifluoride etherate (BF₃·OEt₂) is commonly employed to initiate the cationic polyene cyclization of the enantiomerically enriched epoxide, leading to the formation of the tetracyclic core of this compound.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Enantiomeric Excess (ee) in the cyclized product 1. Inefficient chiral induction during epoxidation.2. Racemization during the Lewis acid-mediated cyclization.1. Ensure the Shi chiral ketone is of high purity and the reaction conditions for epoxidation are strictly followed (e.g., temperature, stoichiometry).2. Perform the cyclization at a low temperature to minimize racemization pathways. Screen other Lewis acids that may offer better stereochemical control.
Formation of multiple diastereomers during cyclization 1. Incorrect conformation of the polyene precursor during the cyclization cascade.2. Non-selective cyclization pathway.1. The choice of Lewis acid and solvent can influence the transition state geometry. Consider screening different Lewis acids (e.g., SnCl₄, TiCl₄) and solvents of varying polarity.2. Ensure the starting epoxide is diastereomerically pure.
Low yield of the desired tetracyclic product 1. Incomplete reaction in either the epoxidation or cyclization step.2. Formation of side products due to competing reaction pathways (e.g., protonolysis, incomplete cyclization).1. Monitor the reaction progress carefully using TLC or LC-MS to ensure full conversion of the starting material.2. Use of a proton scavenger (e.g., a non-nucleophilic base) during the cyclization step might prevent premature quenching of the cationic intermediates.
Difficulty in purifying the final product The final product may be difficult to separate from starting materials or side products.Employ advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC) for challenging separations.

Quantitative Data Summary

The following tables summarize the reported yields and stereoselectivities for key steps in a representative synthesis of (+)-Hongoquercin B.[3]

Table 1: Asymmetric Epoxidation

SubstrateChiral ReagentProductYield (%)
Silyl-protected geranyl-resorcylateShi chiral ketoneEpoxide69

Table 2: Deprotection and Cyclization

SubstrateReagentProductYield (%)Enantiomeric Excess (ee) (%)
Silyl-protected epoxideTBAFDeprotected epoxide92-
Deprotected epoxideBF₃·OEt₂Tetracyclic core7784

Experimental Protocols

Key Experiment: Asymmetric Epoxidation and Cyclization

This protocol is adapted from the total synthesis of (+)-Hongoquercin B.[3]

Step 1: Asymmetric Epoxidation

  • To a solution of the silyl-protected geranyl-resorcylate (1.0 eq) in a suitable solvent (e.g., CH₃CN/DMM 2:1), add the Shi chiral ketone (3.0 eq).

  • Add a buffered aqueous solution of Oxone (5.0 eq) and K₂CO₃ (15.0 eq) portion-wise over 1 hour at 0 °C.

  • Stir the reaction mixture vigorously at 0 °C until the starting material is consumed (as monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired epoxide.

Step 2: Deprotection and Cationic Cyclization

  • To a solution of the purified epoxide (1.0 eq) in THF at 0 °C, add TBAF (1.1 eq, 1.0 M in THF).

  • Stir the mixture at 0 °C for 30 minutes.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the deprotected epoxide.

  • To a solution of the deprotected epoxide (1.0 eq) in CH₂Cl₂ at -78 °C, add BF₃·OEt₂ (1.1 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Warm the mixture to room temperature and extract with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the tetracyclic core of this compound.

Visualizations

Diagram 1: Key Stereocontrol Step in this compound Synthesis

Stereocontrol_Hongoquercin_B Start Geranyl-Resorcylate Precursor Epoxide Enantiomerically Enriched Epoxide Start->Epoxide Cyclization Tetracyclic Core (this compound) Epoxide->Cyclization

References

overcoming side reactions in the Hongoquercin B cyclization step

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hongoquercin B Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges during the total synthesis of this compound, with a specific focus on overcoming side reactions in the critical cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the total synthesis of this compound where side reactions are prevalent?

A1: The most critical step prone to side reactions is the biomimetic cationic polyene cyclization of the terpene resorcylate intermediate to form the tetracyclic core of this compound. This cascade reaction involves the formation of multiple carbon-carbon bonds and stereocenters in a single transformation, making it susceptible to variations in reaction conditions.

Q2: My this compound cyclization reaction is low-yielding and irreproducible. What are the common causes?

A2: Low yields and irreproducibility in the cationic cyclization step are often attributed to the choice of Lewis acid and the presence of trace amounts of water. Some Lewis acids can lead to a mixture of partially cyclized products or undesired constitutional isomers. It has been reported that such issues can be substantially suppressed by using ferric chloride hydrate (FeCl₃·6H₂O) as the Lewis acid.[1]

Q3: What are the potential side products in the cyclization step?

A3: While specific side products are not always fully characterized in the literature, based on the reaction mechanism, potential side products can include:

  • Partially cyclized intermediates: The cascade reaction may terminate prematurely, leading to mono- or bi-cyclic products instead of the desired tetracycle.

  • Constitutional isomers: The carbocation intermediates in the cascade may undergo rearrangements or alternative cyclization pathways, leading to isomers with different connectivity.

  • Stereoisomers: Improper control of the stereochemistry during the cyclization can lead to the formation of diastereomers of this compound.

  • Over-reaction/degradation products: Harsh Lewis acids or prolonged reaction times can lead to degradation of the starting material or the desired product.

Q4: Are there alternative strategies to the cationic polyene cyclization for the synthesis of the Hongoquercin core?

A4: Yes, alternative strategies have been explored. For instance, gold-catalyzed enyne cyclization reactions have been used to synthesize a range of Hongoquercin analogs.[2] Additionally, halonium-induced polyene cyclizations have been employed to produce analogs of Hongoquercin.[1][3] These alternative methods may offer different selectivity profiles and could be considered if insurmountable issues are encountered with the cationic cyclization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Tetracyclic Product Suboptimal Lewis acid leading to side reactions.Switch to ferric chloride hydrate (FeCl₃·6H₂O) as the Lewis acid. This has been shown to improve yields and reproducibility.[1]
Incorrect reaction concentration.Optimize the concentration of the substrate. Start with the reported successful concentrations and perform a systematic dilution/concentration study.
Formation of Multiple Products (TLC/LC-MS) Incomplete cyclization or formation of isomers.Ensure the use of a high-purity starting material (epoxide precursor). The stereochemistry of the initiating epoxide is crucial for controlling the stereochemical outcome of the cascade.[4]
Use FeCl₃·6H₂O to promote the desired cascade pathway and minimize side reactions.[1]
Lowering the reaction temperature may improve selectivity by favoring the desired kinetic product.
Irreproducible Results Between Batches Variable water content in the reaction.The use of a hydrated catalyst like FeCl₃·6H₂O can help to standardize the reaction conditions with respect to water content.[1]
Purity of reagents and solvents.Use freshly distilled and anhydrous solvents (e.g., CH₂Cl₂). Ensure the purity of the starting epoxide.
Degradation of Starting Material/Product Lewis acid is too harsh.If using strong Lewis acids like SnCl₄, consider milder alternatives like FeCl₃·6H₂O.
Reaction time is too long.Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent product degradation.

Quantitative Data Summary

The following table summarizes the reported yields for the key cyclization step under different conditions.

Precursor Lewis Acid / Reagent Product Yield (%) Enantiomeric Excess (%) Reference
Farnesyl resorcylateSnCl₄·26 / SnCl₄, TFA(+)-Hongoquercin A core6190[1]
Epoxide of farnesyl resorcylateFeCl₃·6H₂O(+)-Hongoquercin B core5692[1]

Experimental Protocols

Protocol 1: Cationic Cyclization for (+)-Hongoquercin B Core Synthesis [1]

This protocol describes the biomimetic cationic cyclization of the epoxide precursor to the tetracyclic core of (+)-Hongoquercin B using ferric chloride hydrate.

Materials:

  • Epoxide precursor of farnesyl resorcylate

  • Ferric chloride hydrate (FeCl₃·6H₂O)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the epoxide precursor in anhydrous CH₂Cl₂ in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C, optimization may be required).

  • Add a solution of FeCl₃·6H₂O in a suitable solvent or as a solid in one portion to the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically when the starting material is consumed), quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the tetracyclic core of (+)-Hongoquercin B.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_start Dissolve Epoxide Precursor in Anhydrous CH2Cl2 cool Cool to -78 °C prep_start->cool add_catalyst Add FeCl3·6H2O cool->add_catalyst monitor Monitor by TLC/LC-MS add_catalyst->monitor quench Quench with Sat. NaHCO3 monitor->quench extract Extract with CH2Cl2 quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Silica Gel Chromatography concentrate->purify product This compound Core purify->product

Caption: Experimental workflow for the FeCl₃·6H₂O-mediated cyclization of the this compound precursor.

cyclization_pathway cluster_cascade Cyclization Cascade cluster_termination Termination start Epoxide Precursor lewis_acid FeCl3·6H2O carbocation1 Initiating Carbocation lewis_acid->carbocation1 Epoxide Opening carbocation2 Bicyclic Intermediate carbocation1->carbocation2 1st Ring Closure carbocation3 Tricyclic Intermediate carbocation2->carbocation3 2nd Ring Closure final_cyclization Final Ring Closure (Phenol Attack) carbocation3->final_cyclization 3rd Ring Closure side_product Side Products (e.g., Incomplete Cyclization) carbocation3->side_product Off-pathway Reaction product This compound Core final_cyclization->product

Caption: Proposed logical pathway for the cationic cyclization cascade leading to the this compound core.

References

optimization of reaction conditions for Hongoquercin B synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Hongoquercin B. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic steps in the total synthesis of this compound?

The total synthesis of this compound has been achieved via a biomimetic approach that involves a cascade of polyketide and polyene cyclizations. The key transformations include a palladium-catalyzed decarboxylative π-farnesyl rearrangement of a diketo-dioxinone ester, followed by aromatization and a cationic diene-epoxide cyclization.[1][2] An alternative strategy involves the synthesis from commercially available trans,trans-farnesol, also utilizing polyketide aromatization and subsequent polyene functionalization from a common farnesyl-resorcylate intermediate.[3][4]

Q2: I am having trouble with the aromatization step of the β,δ-diketo dioxinone. What conditions are recommended?

For the synthesis of the resorcylate intermediate, which is a key precursor, a common method involves the aromatization of a β,δ-diketo dioxinone. This can be achieved by treating the diketo dioxinone with magnesium chloride and pyridine in dichloromethane at 0 °C, followed by the addition of acetyl chloride.[3]

Q3: My cationic polyene cyclization is giving low yields. What factors should I investigate?

Low yields in the cationic polyene cyclization step can be attributed to several factors. The choice of Lewis acid is critical; for instance, SnCl₄ in heptane with CF₃COOH at low temperatures (-78 °C) has been used successfully.[3] Reaction time is also a crucial parameter that may require optimization.[5] Ensure that all reagents and solvents are anhydrous, as trace amounts of water can quench the cationic intermediates and lead to undesired side products.

Q4: Are there alternative cyclization strategies to form the tetracyclic core of this compound?

Yes, besides the cationic polyene cyclization, gold-catalyzed enyne cyclization reactions have been explored for the synthesis of Hongoquercin analogs.[6][7] This approach also starts from a dioxinone keto ester and proceeds through regioselective acylation and a Tsuji-Trost allylic decarboxylative rearrangement to generate the enyne resorcylate precursor for the gold-catalyzed cyclization.[6][7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield in Palladium-Catalyzed Decarboxylative Rearrangement Inactive catalystEnsure the palladium catalyst is fresh and handled under an inert atmosphere.
Poor quality solventUse dry, degassed solvents.
Sub-optimal temperatureOptimize the reaction temperature. The reaction is typically run at room temperature.[8]
Incomplete Aromatization Insufficient reagentsEnsure the correct stoichiometry of MgCl₂, pyridine, and AcCl is used.[3]
Reaction temperature too highMaintain the reaction at 0 °C during the addition of AcCl.[3]
Formation of multiple products in Cationic Cyclization Presence of waterUse rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere.
Incorrect Lewis acid concentrationTitrate the Lewis acid solution before use to ensure accurate concentration.
Non-optimal reaction timeMonitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Difficulty in purifying the final product Presence of diastereomersEmploy chiral HPLC for separation.
Contamination with reagentsUse appropriate work-up and purification techniques, such as column chromatography with a carefully selected solvent system.

Experimental Protocols

General Procedure for the Synthesis of Resorcylates

This procedure is adapted from the synthesis of related resorcylates.[3]

  • To a stirred solution of the β-keto ester (5.00 mmol) in CH₂Cl₂ (25 mL) at 0 °C, add MgCl₂ (476 mg, 5.00 mmol) and pyridine (0.810 mL, 10.0 mmol).

  • After stirring for 15 minutes, add AcCl (0.540 mL, 7.50 mmol) dropwise.

  • Continue stirring the reaction mixture for 1 hour at 0 °C.

  • Quench the reaction by adding saturated aqueous NH₄Cl (20 mL).

  • Adjust the pH to ~2 with 1 M aqueous HCl.

  • Separate the two phases and extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Cationic Polyene Cyclization

This is a general procedure based on the synthesis of the Hongoquercin core.[3]

  • Dissolve the resorcylate precursor in 2-nitropropane (6 mL) and cool the solution to -78 °C.

  • Sequentially add SnCl₄ in heptane (1 M; 0.750 mL, 0.750 mmol) and CF₃COOH (0.230 mL, 3.00 mmol) dropwise with stirring at -78 °C.

  • Stir the reaction for 24 hours at -78 °C.

  • Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and dilute with Et₂O (10 mL).

  • Separate the two phases and extract the aqueous layer with Et₂O (4 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualized Workflows

experimental_workflow cluster_synthesis This compound Synthesis Workflow start trans,trans-farnesyl acetate diketo_dioxinone Diketo-dioxinone ester start->diketo_dioxinone Pd-catalyzed rearrangement aromatization Aromatization diketo_dioxinone->aromatization resorcylate Farnesyl-resorcylate intermediate aromatization->resorcylate epoxidation Epoxidation resorcylate->epoxidation epoxide Diene-epoxide epoxidation->epoxide cyclization Cationic Diene-Epoxide Cyclization epoxide->cyclization hongoquercin_b This compound cyclization->hongoquercin_b

Caption: Key steps in the biomimetic total synthesis of this compound.

troubleshooting_workflow start Low Yield in Cyclization Step check_reagents Check Reagent Purity & Dryness start->check_reagents check_temp Verify Reaction Temperature start->check_temp check_time Optimize Reaction Time start->check_time impure_reagents Purify/Dry Reagents & Solvents check_reagents->impure_reagents Impure/Wet incorrect_temp Adjust Temperature Control check_temp->incorrect_temp Incorrect nonoptimal_time Perform Time-course Study check_time->nonoptimal_time Not Optimized rerun Re-run Reaction impure_reagents->rerun incorrect_temp->rerun nonoptimal_time->rerun

Caption: Troubleshooting decision tree for low-yield cyclization reactions.

References

purification strategies to remove impurities from Hongoquercin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Hongoquercin B. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the isolation and purification of this sesquiterpenoid meroterpenoid from fungal fermentation broths.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a meroterpenoid, a class of natural products with a mixed biosynthetic origin, partially derived from terpenoids. Specifically, it is a sesquiterpenoid derivative. Its structure features a complex tetracyclic ring system. Understanding its structure is key to devising an effective purification strategy, as its polarity and functional groups will dictate its behavior during extraction and chromatography.

Q2: What are the most common impurities found in a crude extract containing this compound?

Impurities in a crude fungal extract containing this compound can be broadly categorized as:

  • Structurally Related Meroterpenoids: Fungal cultures often produce a series of related compounds. Expect to find isomers, precursors, and degradation products of this compound, as well as other meroterpenoids like Hongoquercin A.

  • Other Secondary Metabolites: Fungi are prolific producers of a diverse array of secondary metabolites. Common co-metabolites can include other classes of terpenoids, polyketides, and alkaloids.[1][2][3][4][5][6][7][8]

  • Fermentation Media Components: Unconsumed sugars, amino acids, salts, and other components from the culture medium will be present in the initial extract.

  • Macromolecules: Proteins, polysaccharides, and lipids from the fungal biomass can also be co-extracted.

Q3: What are the initial steps to take before starting the purification process?

Before proceeding with purification, it is crucial to perform a preliminary analysis of your crude extract. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) can provide a qualitative profile of the extract. This will help you to:

  • Confirm the presence of this compound.

  • Estimate the complexity of the mixture.

  • Identify the polarity of the major components, which will guide the selection of chromatographic conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound after initial extraction. Incomplete cell lysis: The compound may be retained within the fungal mycelia.Optimize extraction method: Consider using mechanical disruption (e.g., sonication, bead beating) or enzymatic lysis prior to solvent extraction.
Inappropriate solvent polarity: The chosen solvent may not be optimal for extracting this compound.Solvent screening: Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, acetone) to find the most effective one for your target compound.
Co-elution of impurities with this compound during column chromatography. Similar polarity of impurities: Structurally related meroterpenoids or other secondary metabolites may have very similar polarities to this compound.Optimize chromatographic conditions: - Stationary Phase: If using normal phase (silica gel), consider switching to a different stationary phase like diol-bonded silica or reverse-phase (C18). - Mobile Phase: Employ a shallower gradient or isocratic elution with a fine-tuned solvent system. The addition of a small percentage of a third solvent can sometimes improve resolution.
Column overloading: Exceeding the loading capacity of the column will lead to poor separation.Reduce sample load: Load a smaller amount of the crude extract onto the column.
Degradation of this compound during purification. pH instability: The resorcinol core of this compound may be sensitive to acidic or basic conditions.Maintain neutral pH: Use buffered mobile phases if possible and avoid prolonged exposure to strong acids or bases.
Temperature sensitivity: Elevated temperatures during solvent evaporation or chromatography can lead to degradation.Use low temperatures: Perform all steps at room temperature or below. Use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40°C).
Oxidation: The phenolic groups in this compound may be susceptible to oxidation.Use antioxidants and inert atmosphere: Consider adding a small amount of an antioxidant like BHT to your solvents. Work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during long-term storage of the purified compound.
This compound appears as multiple spots/peaks on TLC/HPLC. Isomerization: The compound may exist as or convert into different isomers under the analytical conditions.Check for isomerization: Re-analyze a purified fraction after letting it stand in the mobile phase to see if the peak profile changes. If so, consider using milder conditions.
Presence of closely related impurities: The peaks may correspond to different but structurally similar compounds.High-resolution analysis: Use high-resolution HPLC or LC-MS to determine if the peaks have different mass-to-charge ratios.
Difficulty in removing final traces of impurities. Formation of azeotropes or complexes: The impurity may form a stable complex with this compound.Use a different purification technique: If one chromatographic method is insufficient, try a different one (e.g., switch from normal phase to reverse phase) or a non-chromatographic method like crystallization.
Highly persistent impurity: The impurity may be present in high abundance or have very similar properties.Preparative HPLC: For final polishing, preparative HPLC is often the most effective method to achieve high purity.

Experimental Protocols

Below are detailed methodologies for key experiments in the purification of this compound.

Protocol 1: Initial Extraction from Fungal Broth
  • Separation of Mycelia and Supernatant: Centrifuge the fungal fermentation broth to separate the mycelia from the culture supernatant.

  • Mycelial Extraction:

    • Homogenize the mycelial pellet in a suitable organic solvent (e.g., ethyl acetate or acetone) using a blender or sonicator.

    • Filter the mixture and collect the solvent.

    • Repeat the extraction process 2-3 times to ensure complete recovery.

    • Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator.

  • Supernatant Extraction:

    • Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure.

  • Combine and Dry: Combine the concentrated extracts from the mycelia and supernatant and dry completely to obtain the crude extract.

Protocol 2: Column Chromatography for Initial Fractionation
  • Column Packing: Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution:

    • Start with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A typical gradient could be from 100% hexane to 100% ethyl acetate.

  • Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction by TLC.

  • Pooling and Concentration: Combine the fractions containing this compound (as identified by TLC) and concentrate them.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification
  • Column and Mobile Phase Selection:

    • Column: A C18 reverse-phase column is a common choice for compounds of this polarity.

    • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

  • Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal gradient and retention time of this compound.

  • Sample Preparation: Dissolve the partially purified fraction from column chromatography in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection and Fractionation: Inject the sample onto the preparative HPLC system and collect the eluent corresponding to the peak of this compound.

  • Solvent Removal: Remove the HPLC solvents under reduced pressure, and if necessary, perform a final desalting step.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

Caption: A generalized workflow for the purification of this compound.

References

troubleshooting low bioactivity of synthetic Hongoquercin B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support for researchers encountering low bioactivity with synthetic Hongoquercin B. It offers a structured approach to identifying potential issues related to compound integrity, stereochemistry, and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the reported bioactivity of this compound?

This compound, a meroterpenoid natural product, has reported modest antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE)[1]. It belongs to a class of tetracyclic meroterpenoids that display a range of bioactivities[2][3]. The specific potency can vary based on the assay conditions.

Q2: My synthetic this compound shows lower-than-expected bioactivity. What are the most likely causes?

Low bioactivity of a synthetic natural product can stem from several factors. The primary areas to investigate are:

  • Compound Purity and Identity: The presence of impurities, residual solvents, or catalysts from the multi-step synthesis can interfere with the assay or indicate that the final product is not pure.

  • Stereochemistry: this compound has several stereocenters. An incorrect stereoisomer, or a mixture of isomers (low enantiomeric or diastereomeric excess), may have significantly lower or no bioactivity compared to the natural, enantiopure compound.

  • Compound Degradation: The compound may be unstable under certain storage or experimental conditions (e.g., in specific solvents, at certain pH levels, or upon exposure to light).

  • Assay-Related Issues: The problem may lie within the experimental setup, including incorrect assay parameters, compound insolubility in the assay medium, or interference with assay components.

Q3: How can I definitively confirm the identity and purity of my synthetic this compound?

You should compare the analytical data of your synthetic compound with the data reported in the literature for the natural product or a verified synthesis. Key techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and identify potential impurities.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (% ee) and confirm stereochemical purity[1].

Q4: How critical is stereochemistry to the bioactivity of this compound?

For most complex natural products, stereochemistry is critical for biological activity as it dictates the three-dimensional shape required for specific binding to a biological target. Total synthesis strategies for this compound emphasize the control of its multiple stereocenters, often using chiral catalysts or starting materials to achieve high enantioselectivity[4]. A low enantiomeric excess in your synthetic sample is a very likely cause of reduced bioactivity.

Q5: Could my biological assay be the source of the problem?

Yes, the assay itself is a common source of variability. Key points to verify include:

  • Compound Solubility: Ensure your compound is fully dissolved in the assay medium. Precipitation will lead to a lower effective concentration and thus lower apparent activity.

  • Positive Controls: Always run a positive control with a compound of known activity in your specific assay to ensure the assay is performing as expected.

  • Assay Conditions: Double-check all parameters, such as cell density, incubation times, temperature, and reagent concentrations.

  • Vehicle Control: Ensure the solvent used to dissolve this compound (e.g., DMSO) is tested at the same concentration and does not affect the assay outcome.

Q6: What are the best practices for storing and handling synthetic this compound?

While specific stability data for this compound is not widely published, general best practices for complex natural products should be followed. Store the solid compound in a cool, dark, and dry place (e.g., at -20°C under an inert atmosphere like argon or nitrogen). Prepare stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C. Minimize freeze-thaw cycles.

Troubleshooting Guide

If you are experiencing low bioactivity, follow this systematic troubleshooting workflow.

G start Low Bioactivity Observed for Synthetic this compound verify_compound Step 1: Verify Compound Identity & Purity start->verify_compound verify_assay Step 2: Scrutinize Biological Assay start->verify_assay purity_check 1a. Purity & Structure Check (NMR, HRMS, LC-MS) verify_compound->purity_check stereo_check 1b. Stereochemistry Check (Chiral HPLC) verify_compound->stereo_check stability_check 1c. Solubility & Stability Check verify_compound->stability_check control_check 2a. Check Controls (Positive & Vehicle) verify_assay->control_check protocol_check 2b. Review Assay Protocol & Conditions verify_assay->protocol_check data_mismatch Outcome: Data Mismatch with Literature purity_check->data_mismatch low_ee Outcome: Low Enantiomeric Excess stereo_check->low_ee precipitate Outcome: Precipitation or Degradation Observed stability_check->precipitate control_fail Outcome: Controls Fail control_check->control_fail protocol_issue Outcome: Protocol Discrepancy Found protocol_check->protocol_issue resynthesize Action: Re-synthesize or Re-purify Compound data_mismatch->resynthesize low_ee->resynthesize optimize_solubility Action: Test Alternative Solvents or Formulation precipitate->optimize_solubility optimize_assay Action: Optimize Assay Protocol or Reagents control_fail->optimize_assay protocol_issue->optimize_assay

Caption: Troubleshooting workflow for low bioactivity of synthetic this compound.

Data Presentation: Compound Verification

Use the following table to compare your analytical results against published data.

ParameterAnalytical MethodExpected ResultYour ResultMatch? (Y/N)
Structure ¹H NMR, ¹³C NMRChemical shifts and coupling constants should match published values.[Record your data]
Purity LC-MS>95% purity[Record your data]
Identity HRMSMass error < 5 ppm of the calculated exact mass for C₂₅H₃₂O₅.[Record your data]
Stereopurity Chiral HPLC>95% ee (enantiomeric excess) matching the reported enantiomer.[Record your data]
Reported Antibacterial Activity

This table summarizes the reported bioactivity of naturally derived Hongoquercins. Use this as a benchmark for your synthetic compound's performance.

CompoundOrganismBioactivity (MIC, µg/mL)Reference
Hongoquercin A/BMethicillin-resistant S. aureus (MRSA)Modest Activity[1]
Hongoquercin A/BVancomycin-resistant E. faecium (VRE)Modest Activity[1]
(Note: Specific MIC values were not detailed in the provided search results, but described as "modest.")

Experimental Protocols

Protocol 1: Quality Control Workflow for Synthetic this compound

This workflow outlines the essential steps to validate your synthetic compound before extensive biological testing.

G start Crude Synthetic Product purify Purification (e.g., Flash Chromatography) start->purify structure_check Structure & Purity Check (NMR, LC-MS, HRMS) purify->structure_check chiral_check Stereoisomer Purity Check (Chiral HPLC) structure_check->chiral_check bioassay Biological Assay chiral_check->bioassay end Data Analysis & Comparison to Literature bioassay->end

Caption: Recommended quality control workflow for synthetic this compound.

  • Purification: Purify the crude product from the final synthesis step using an appropriate method, such as flash column chromatography, to remove reagents and major side products.

  • Structural & Purity Analysis:

    • Acquire ¹H and ¹³C NMR spectra and compare them meticulously with literature data.

    • Run an LC-MS analysis to establish purity, aiming for >95%.

    • Obtain an HRMS spectrum to confirm the molecular formula.

  • Stereochemical Analysis:

    • Develop a chiral HPLC method based on published syntheses or by screening chiral columns and mobile phases.

    • Analyze your purified sample to determine the enantiomeric excess (% ee).

  • Bioassay: Once the compound has passed all quality control checks, proceed with biological testing.

Protocol 2: General Method for Assessing Compound Solubility in Assay Medium
  • Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution into your final assay medium (e.g., cell culture media, buffer) to achieve the desired final testing concentrations. The final DMSO concentration should typically be ≤0.5% to avoid solvent toxicity.

  • Visual Inspection: After dilution, vortex gently and let the solution sit at the assay temperature (e.g., 37°C) for 15-30 minutes. Visually inspect the solution against a dark background for any signs of precipitation (cloudiness, particles).

  • Microscopic Examination (Optional): For a more sensitive check, place a drop of the solution on a microscope slide and look for crystals.

  • Action: If precipitation is observed, consider lowering the top concentration, using a different co-solvent, or employing formulation strategies.

Hypothetical Mechanism of Action

While the precise molecular target of this compound is not specified, its antibacterial activity implies it disrupts an essential process in bacteria. The diagram below illustrates a generalized mechanism.

G compound This compound cell Bacterial Cell compound->cell Penetrates target Molecular Target (e.g., Enzyme, Membrane) inhibition Inhibition of Essential Cellular Process target->inhibition Binding leads to death Cell Growth Inhibition or Cell Death inhibition->death Results in

References

Technical Support Center: Addressing Solubility Issues of Hongoquercin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with Hongoquercin B in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a tetracyclic meroterpenoid, a class of natural products with a mixed biosynthetic origin.[1] It has demonstrated antibacterial activity, making it a compound of interest for further research.[1] Like many other complex natural products, this compound is a hydrophobic molecule, which often leads to poor aqueous solubility. This low solubility can be a significant hurdle in biological assays, as it can lead to precipitation of the compound in aqueous buffer systems, resulting in inaccurate and unreliable experimental data.

Q2: What is the first solvent I should try for dissolving this compound?

A2: For initial experiments, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds and is compatible with many biological assays at low concentrations.[2] It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% (v/v) DMSO in the cell culture medium is considered safe for most cell lines. However, it is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay without inducing toxicity or off-target effects.

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A4: This is a common issue. Here are a few troubleshooting steps:

  • Lower the final concentration: Your compound may be exceeding its solubility limit in the final assay buffer. Try working with a lower final concentration of this compound.

  • Modify the dilution method: Instead of adding the DMSO stock directly to the buffer, try adding it dropwise while vortexing or sonicating the buffer to facilitate rapid mixing and dispersion.

  • Use a co-solvent: Consider using a co-solvent system. For example, you can try dissolving this compound in a mixture of DMSO and ethanol or polyethylene glycol (PEG).

  • Explore formulation strategies: If simple solvent systems fail, you may need to consider more advanced formulation techniques as outlined in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during the experiment.

This can be due to exceeding the solubility limit in the final assay buffer or instability of the solution over time.

Solutions:

  • Optimize Co-solvent Systems:

    • Rationale: The addition of a water-miscible organic solvent can increase the overall solvating power of the aqueous buffer.

    • Protocol: Prepare a high-concentration stock solution of this compound in 100% DMSO. For the final dilution into your aqueous buffer, test the addition of a co-solvent such as ethanol, methanol, or polyethylene glycol 400 (PEG-400). It is important to determine the tolerance of your assay system to these co-solvents.

  • pH Adjustment:

    • Protocol: Systematically vary the pH of your final assay buffer to determine if the solubility of this compound is pH-dependent. Ensure the tested pH range is compatible with your biological assay.

Issue 2: Inconsistent results in biological assays, possibly due to variable compound solubility.

Poor solubility can lead to inconsistent concentrations of the active compound, resulting in high variability in experimental data.

Solutions:

  • Use of Excipients:

    • Rationale: Certain excipients can enhance the solubility and stability of hydrophobic compounds in aqueous solutions.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, effectively increasing their aqueous solubility. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound.

  • Advanced Formulation Approaches:

    • Rationale: For in vivo studies or more challenging in vitro assays, advanced formulations may be necessary to improve bioavailability and maintain solubility.

    • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its dissolution rate and saturation solubility.

    • Liposomes: Encapsulating this compound within lipid-based vesicles (liposomes) can improve its solubility and delivery to cells.

Data Presentation

Table 1: Common Solvents for Initial Solubility Testing of this compound

SolventTypeKey Considerations
Dimethyl Sulfoxide (DMSO)Polar AproticExcellent solubilizing power for many hydrophobic compounds. Potential for cellular toxicity at higher concentrations.
Ethanol (EtOH)Polar ProticGood solvent for many organic molecules. Can have effects on protein structure and cell viability at higher concentrations.
Methanol (MeOH)Polar ProticSimilar to ethanol but can be more toxic.
Polyethylene Glycol 400 (PEG-400)PolymerA non-toxic, water-miscible polymer often used as a co-solvent or in formulations.

Table 2: Excipients for Enhancing Aqueous Solubility of this compound

ExcipientClassMechanism of ActionTypical Starting Concentration
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)CyclodextrinForms inclusion complexes, shielding the hydrophobic molecule from water.1-5% (w/v)
Tween® 80 (Polysorbate 80)Non-ionic SurfactantForms micelles that encapsulate the hydrophobic compound.0.01-0.1% (v/v)
Pluronic® F-68Non-ionic Surfactant (Copolymer)Forms micelles and can also help to stabilize nanosuspensions.0.1-1% (w/v)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Working Solutions

  • Materials: this compound powder, 100% DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure for 10 mM Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Calculate the volume of 100% DMSO required to achieve a 10 mM concentration.

    • Add the DMSO to the this compound powder.

    • Vortex vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

    • Visually inspect for any undissolved particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Procedure for Preparing Working Solutions:

    • Thaw an aliquot of the 10 mM DMSO stock solution.

    • Perform serial dilutions in 100% DMSO to obtain intermediate stock concentrations if necessary.

    • To prepare the final working solution, add the DMSO stock (or intermediate stock) to the pre-warmed aqueous assay buffer while vortexing to ensure rapid dispersion. The final DMSO concentration should ideally be below 0.5%.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Assay cluster_troubleshooting Troubleshooting cluster_solutions Solutions start This compound Powder stock 10 mM Stock in 100% DMSO start->stock Dissolve dilute Dilute into Assay Buffer stock->dilute precipitate Precipitation Occurs? dilute->precipitate assay Perform Biological Assay yes Yes precipitate->yes Problem no No precipitate->no Proceed solution1 Lower Final Concentration yes->solution1 solution2 Use Co-solvents (e.g., EtOH, PEG-400) yes->solution2 solution3 Use Excipients (e.g., Cyclodextrins) yes->solution3 no->assay solution1->dilute solution2->dilute solution3->dilute

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

mechanism_of_action HQB This compound (Hydrophobic Meroterpenoid) membrane Bacterial Cell Membrane (Phospholipid Bilayer) HQB->membrane Intercalates into aLipid Bilayer disruption Membrane Disruption membrane->disruption leakage Leakage of Intracellular Components (Ions, ATP, etc.) disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of antibacterial action for this compound.[3]

References

minimizing epimerization during Hongoquercin B synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Hongoquercin B. The information is compiled to address potential challenges, with a specific focus on minimizing epimerization to ensure the desired stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What are the critical steps in the synthesis of this compound where epimerization is a significant risk?

A1: Based on established synthetic routes, the most critical step for controlling stereochemistry and minimizing epimerization is the biomimetic cationic cyclization of an epoxide precursor. The formation of the tetracyclic core of this compound involves the generation of multiple stereocenters in a single transformation. Improper reaction conditions during this cyclization can lead to the formation of diastereomers.

Q2: How can I minimize the formation of epimers during the key cyclization step?

A2: The choice of Lewis acid and reaction conditions are paramount. For instance, the use of FeCl₃·6H₂O has been shown to effectively promote the desired cyclization to yield a single diastereoisomer.[1] It is crucial to maintain anhydrous conditions and control the reaction temperature, as variations can impact the selectivity of the reaction.

Q3: I am observing a mixture of diastereomers after the cyclization reaction. What are the likely causes and how can I troubleshoot this?

A3: A mixture of diastereomers suggests that the cyclization is not proceeding with the desired stereocontrol. Here are some potential causes and troubleshooting steps:

  • Lewis Acid Choice: The nature of the Lewis acid is critical. If you are using a different Lewis acid than reported in successful syntheses, consider switching to one that has been demonstrated to provide high diastereoselectivity, such as FeCl₃·6H₂O.[1]

  • Reaction Temperature: Temperature can significantly influence the transition states of the cyclization. Running the reaction at a lower temperature may enhance the kinetic control and favor the formation of the desired diastereomer. Experiment with a temperature gradient to find the optimal conditions.

  • Substrate Purity: Ensure the epoxide precursor is of high purity. Impurities can potentially interfere with the catalyst and the cyclization cascade.

  • Solvent Effects: The polarity of the solvent can affect the stability of the cationic intermediates. Screen different anhydrous solvents to optimize the diastereoselectivity.

Q4: Are there any general strategies to address epimerization if it occurs at other stages of the synthesis?

A4: While the primary focus is on the key cyclization, epimerization can potentially occur at any step involving the formation or manipulation of stereocenters, especially under basic or acidic conditions where an adjacent proton can be abstracted to form an enolate or a similar resonance-stabilized intermediate. If you suspect epimerization at a different step, consider the following:

  • Use of Milder Reagents: Employ milder bases or acids where possible to reduce the risk of epimerization.

  • Temperature Control: Keep reaction temperatures as low as feasible.

  • Protecting Groups: Strategically use protecting groups to prevent the formation of enolates or other reactive intermediates near existing stereocenters.

  • Radical-Mediated Epimerization: In some instances, late-stage radical-mediated epimerization can be a tool to correct the stereochemistry of an undesired isomer, although this would represent a significant deviation from the established route and require considerable development.[2][3]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to epimerization during the synthesis of this compound.

Problem 1: Low Diastereoselectivity in the Cationic Cyclization
Symptom Possible Cause Suggested Solution
Formation of multiple diastereomers detected by NMR or HPLC.Suboptimal Lewis acid.Switch to a Lewis acid known for high selectivity in similar cyclizations, such as FeCl₃·6H₂O.[1]
Incorrect reaction temperature.Perform the reaction at a lower temperature to favor the kinetically controlled product.
Presence of water or other protic impurities.Ensure all reagents and solvents are strictly anhydrous. Use freshly distilled solvents and dried glassware.
Impure starting epoxide.Purify the epoxide precursor meticulously before the cyclization step.
Problem 2: Epimerization During Post-Cyclization Modifications
Symptom Possible Cause Suggested Solution
Appearance of a new epimer after a deprotection or functional group interconversion step.Use of harsh acidic or basic conditions.Employ milder reagents (e.g., enzymatic hydrolysis, milder acids/bases) for subsequent transformations.
Elevated reaction temperatures.Conduct the reaction at a lower temperature and monitor for epimerization over time.
Prolonged reaction times.Optimize the reaction to proceed to completion in a shorter timeframe to minimize exposure to conditions that may cause epimerization.

Experimental Protocols

Key Experiment: Biomimetic Cationic Cyclization [1]

This protocol describes the crucial step where the tetracyclic core of this compound is formed with high diastereoselectivity.

  • Preparation: To a solution of the enantiomerically enriched epoxide precursor (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of iron(III) chloride hexahydrate (FeCl₃·6H₂O) (1.2 equivalents) in anhydrous CH₂Cl₂.

  • Reaction: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the tetracyclic meroterpenoid as a single diastereoisomer.

Quantitative Data Summary

The following table summarizes the reported yield and enantiomeric excess for the key cyclization step in a successful synthesis of (+)-Hongoquercin B.

Precursor Lewis Acid Solvent Temperature Yield Enantiomeric Excess (ee) Reference
Epoxide 33FeCl₃·6H₂OCH₂Cl₂0 °C56%92%[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start epoxide Enantiomerically Enriched Epoxide in Anhydrous CH2Cl2 start->epoxide mix Combine at 0°C under Inert Atmosphere epoxide->mix lewis_acid FeCl3·6H2O in Anhydrous CH2Cl2 lewis_acid->mix react Stir and Monitor by TLC mix->react quench Quench with Sat. NaHCO3 react->quench extract Extract with CH2Cl2 quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Single Diastereoisomer of Tetracyclic Core purify->end

Caption: Experimental workflow for the diastereoselective cationic cyclization step.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low Diastereoselectivity (Epimer Formation) cause1 Suboptimal Lewis Acid problem->cause1 cause2 Incorrect Temperature problem->cause2 cause3 Presence of Protic Impurities problem->cause3 cause4 Impure Starting Material problem->cause4 solution1 Use Optimal Lewis Acid (e.g., FeCl3·6H2O) cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Ensure Anhydrous Conditions cause3->solution3 solution4 Purify Starting Epoxide cause4->solution4

References

strategies to reduce step count in Hongoquercin B synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Hongoquercin B. The focus is on strategies to reduce the synthetic step count, drawing from biomimetic and convergent approaches.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound and its analogues, with a focus on key step-reducing reactions.

Palladium-Catalyzed Decarboxylative Allylic Rearrangement (Tsuji-Trost Type)

Q1: My Pd-catalyzed decarboxylative rearrangement is giving low yields. What are the common causes?

A1: Low yields in this key step can stem from several factors:

  • Catalyst Inactivity: Ensure your Palladium(0) source is active. If using Pd₂(dba)₃, it should be stored under an inert atmosphere and be a vibrant, dark purple color. A brownish color may indicate decomposition. Consider using a freshly opened batch or a different Pd(0) source.

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation. Use fresh, high-purity ligands and handle them under an inert atmosphere.

  • Solvent Purity: Ensure your solvent (e.g., THF, toluene) is anhydrous and degassed. Oxygen can deactivate the catalyst.

  • Substrate Quality: The dioxinone β,δ-diketo ester precursor must be pure. Impurities can chelate to the palladium and inhibit catalysis.

Q2: I am observing significant amounts of a diallylated side product. How can this be minimized?

A2: Diallylation can be a competing side reaction. To mitigate this, consider the following:

  • Slow Addition: Add the substrate slowly to the reaction mixture containing the catalyst and ligand. This maintains a low concentration of the nucleophilic intermediate, disfavoring a second allylation.

  • Bulky Ligands: Employing sterically bulkier phosphine ligands can sometimes disfavor the formation of the diallylation product.

Q3: The reaction is not proceeding to completion, even after extended reaction times. What can I try?

A3: If the reaction stalls, investigate these possibilities:

  • Insufficient Catalyst Loading: While typically low, some complex substrates may require a slightly higher catalyst loading. Try increasing the mol% of the palladium catalyst incrementally.

  • Temperature: Ensure the reaction is being conducted at the optimal temperature. Some rearrangements may require gentle heating to proceed efficiently.

  • Inhibitors: As mentioned, impurities in the substrate or solvent can act as inhibitors. Re-purification of starting materials may be necessary.

Polyketide Cycloaromatization to form the Resorcylate Core

Q1: The aromatization of my β,δ-diketo dioxinone is incomplete or yielding multiple products. What are the key parameters to control?

A1: The cycloaromatization step is critical for forming the resorcylate moiety. Key parameters include:

  • Base Strength: The choice and stoichiometry of the base are crucial. A base that is too strong can lead to undesired side reactions, while one that is too weak may result in incomplete reaction. Common bases for this transformation include DBU or strong amine bases.

  • Reaction Temperature: This transformation can be sensitive to temperature. Monitor the reaction closely and consider adjusting the temperature to optimize for the desired product.

  • Water Content: The presence of water can interfere with the reaction. Ensure all reagents and solvents are anhydrous.

Q2: I am having difficulty with the purification of the farnesyl-resorcylate intermediate. Any suggestions?

A2: This intermediate can be challenging to purify due to its amphiphilic nature.

  • Chromatography: Use a gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

  • Biphasic Extraction: Careful workup with biphasic extractions can help remove some impurities before chromatography. Adjusting the pH of the aqueous layer can aid in separating acidic or basic impurities.

Cationic Polyene/Epoxide Cyclization

Q1: My cationic cyclization is resulting in a mixture of diastereomers. How can I improve stereoselectivity?

A1: Controlling stereochemistry in cationic cyclizations is a significant challenge.

  • Lewis Acid Choice: The nature of the Lewis acid (e.g., SnCl₄, FeCl₃·6H₂O) can have a profound impact on the stereochemical outcome.[1] Experiment with different Lewis acids and stoichiometries.

  • Solvent: The polarity and coordinating ability of the solvent can influence the folding of the polyene chain prior to cyclization. Non-coordinating solvents are often preferred.

  • Temperature: Running the reaction at low temperatures (e.g., -78 °C) can enhance stereoselectivity by favoring the kinetically controlled product.[2]

Q2: I am observing elimination products instead of the desired cyclized product. How can I prevent this?

A2: Elimination is a common side reaction in carbocation chemistry.

  • Milder Lewis Acids: Strong Lewis acids can promote elimination. Consider using a milder Lewis acid or a Brønsted acid.

  • Reaction Time: Over-exposure to the acidic conditions can lead to elimination and other side reactions. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Quantitative Data Summary

The following table summarizes the step counts for recently reported, step-efficient syntheses of Hongoquercin A and B. Direct comparison of yields per step is challenging due to differing strategies and reporting formats.

Target Molecule Starting Material Number of Steps (Longest Linear Sequence) Key Step-Reducing Strategies Overall Yield Reference
(+)-Hongoquercin Atrans,trans-farnesol6Dual biomimetic approach: Polyketide aromatization, Enantioselective protonationNot explicitly statedMa et al., 2018[1]
(+)-Hongoquercin Btrans,trans-farnesol11Dual biomimetic approach: Polyketide aromatization, Regioselective terminal alkene oxidation and cationic cyclization3.7%Ma et al., 2018[1]
This compoundtrans,trans-farnesyl acetate9Palladium-catalyzed decarboxylative π-farnesyl rearrangement, Cationic diene-epoxide cyclizationNot explicitly statedNicolas et al., 2014[3]
Hongoquercin AnalogsGeraniol6 (to precursor)Gold-catalyzed enyne cyclizationNot explicitly statedMies et al., 2021[4]

Experimental Protocols

The following are adapted from the detailed procedures reported by Ma et al. (2018) for the synthesis of (+)-Hongoquercin B.[1]

Protocol 1: Synthesis of the Farnesyl-Resorcylate Intermediate

This protocol details the formation of the key resorcylate intermediate via a dual biomimetic strategy.

  • Synthesis of Dioxinone β-keto ester: Crude dioxane-4,6-dione keto dioxinone and trans,trans-farnesol (20.0 mmol) are dissolved in toluene (150 mL) and stirred at 55 °C for 4 hours. The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography (pentane/EtOAc 9:1 to 4:1).

  • Acylation and Aromatization: To a solution of the β-keto ester (5.00 mmol) in CH₂Cl₂ (25 mL) at 0 °C, MgCl₂ (476 mg, 5.00 mmol) and pyridine (0.810 mL, 10.0 mmol) are added with stirring. After 15 minutes, acetyl chloride (0.540 mL, 7.50 mmol) is added dropwise, and the mixture is stirred for 1 hour at 0 °C. The reaction is quenched with saturated aqueous NH₄Cl (20 mL), and the pH is adjusted to ~2 with 1 M HCl. The product is extracted with EtOAc, dried, and purified.[2]

Protocol 2: Epoxidation and Cationic Cyclization

This protocol describes the formation of the tetracyclic core of this compound.

  • Allylation of Phenol: The farnesyl resorcylate (from Protocol 1) is treated with an allyl halide in the presence of a suitable base to protect the phenolic hydroxyl group.

  • Enantioselective Dihydroxylation: The allylated intermediate is subjected to dihydroxylation using an asymmetric catalyst system (e.g., AD-mix-β) to install the desired stereochemistry.

  • Epoxidation: The resulting diol is converted to an epoxide via mesylation and subsequent treatment with a base like potassium carbonate.

  • Deprotection and Cationic Cyclization: The allyl protecting group is removed. The resulting epoxide is then treated with a Lewis acid, such as FeCl₃·6H₂O, to initiate the biomimetic cationic cyclization, yielding the tetracyclic core of this compound as a single diastereoisomer.[1]

  • Final Steps: The cyclized product is then subjected to saponification and acetylation/deacetylation steps to furnish (+)-Hongoquercin B.[1]

Visualizations

Logical Flow for Step-Reduction Strategy

The following diagram illustrates the decision-making process and general workflow for employing a biomimetic, step-reducing strategy in this compound synthesis.

step_reduction_strategy start Initiate Synthesis Planning protecting_groups Extensive Protecting Group Chemistry Needed? start->protecting_groups traditional_route Traditional Convergent Synthesis (Separate Terpenoid and Aryl Fragments) synthesis_complete This compound Core Synthesis traditional_route->synthesis_complete biomimetic_route Biomimetic Strategy (Acyclic Precursor) cascade_reactions Utilize Cascade Reactions? biomimetic_route->cascade_reactions protecting_groups->traditional_route Yes protecting_groups->biomimetic_route No palladium_rearrangement Pd-Catalyzed Decarboxylative Rearrangement cascade_reactions->palladium_rearrangement Yes polyketide_aromatization Polyketide Cycloaromatization palladium_rearrangement->polyketide_aromatization cationic_cyclization Cationic Polyene/Epoxide Cyclization polyketide_aromatization->cationic_cyclization cationic_cyclization->synthesis_complete

Caption: Decision workflow for this compound synthesis strategy.

Biomimetic Cascade Reaction Pathway

This diagram illustrates the sequence of key transformations in the biomimetic synthesis of the this compound core.

biomimetic_pathway cluster_start Acyclic Precursor Synthesis cluster_core_formation Core Construction Cascade cluster_end Final Product acyclic_precursor Dioxinone β,δ-diketo ester pd_rearrangement Pd-Catalyzed Rearrangement acyclic_precursor->pd_rearrangement aromatization Cycloaromatization pd_rearrangement->aromatization farnesyl_resorcylate Farnesyl-Resorcylate Intermediate aromatization->farnesyl_resorcylate epoxidation Terminal Epoxidation farnesyl_resorcylate->epoxidation cationic_cascade Cationic Epoxide Cyclization epoxidation->cationic_cascade tetracyclic_core This compound Tetracyclic Core cationic_cascade->tetracyclic_core

Caption: Key transformations in the biomimetic synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Properties of Hongoquercin B and Hongoquercin A

Author: BenchChem Technical Support Team. Date: November 2025

A review of available scientific literature provides a foundational understanding of the antibacterial activities of Hongoquercin A and Hongoquercin B, two sesquiterpenoid antibiotics isolated from an unidentified fungus. While direct comparative quantitative data is limited in the public domain, existing research establishes a basis for their potential as antibacterial agents, particularly against Gram-positive bacteria.

Summary of Antibacterial Activity

Due to the absence of specific MIC values in the available literature, a quantitative comparison table cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for the antibacterial testing of Hongoquercin A and B are not fully outlined in the accessible literature. However, based on standard microbiological practices for determining antibacterial activity, the following methodologies are likely to have been employed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy. A typical protocol for determining MIC values is the broth microdilution method.

Workflow for Broth Microdilution MIC Assay

cluster_prep Preparation cluster_assay Assay cluster_results Results start Bacterial Culture Preparation inoculation Inoculation of Microtiter Plate start->inoculation compound_prep Serial Dilution of Hongoquercins compound_prep->inoculation incubation Incubation at 37°C for 18-24h inoculation->incubation readout Visual Assessment of Turbidity incubation->readout mic_determination Determine MIC readout->mic_determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Bacterial Strain Preparation: Pure cultures of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) are grown in a suitable broth medium to a standardized cell density, typically corresponding to a 0.5 McFarland standard.

  • Compound Dilution: Hongoquercin A and this compound are serially diluted in a 96-well microtiter plate using a suitable broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at a temperature optimal for bacterial growth (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the Hongoquercin compound that completely inhibits visible bacterial growth (i.e., the first clear well in the dilution series).

Proposed Mechanism of Action: Membrane Disruption

The suggested mechanism of antibacterial action for both Hongoquercin A and B is the disruption of the bacterial cell membrane. This leads to the leakage of intracellular components and ultimately, cell death.

Signaling Pathway for Membrane Disruption

cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell Hongoquercin Hongoquercin A or B Membrane Bacterial Membrane Interaction Hongoquercin->Membrane Disruption Membrane Disruption & Pore Formation Membrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of Hongoquercin antibacterial activity.

This mechanism is consistent with the observed lytic activity of these compounds against eukaryotic cells, suggesting a broad interaction with cell membranes.

Conclusion

Hongoquercin A has been identified as having moderate antibacterial activity against Gram-positive bacteria. Both Hongoquercin A and B are believed to exert their antibacterial effects through membrane disruption. However, a detailed, quantitative comparison of their respective potencies is hampered by the lack of publicly available MIC data. Further research is required to fully elucidate the antibacterial spectrum and comparative efficacy of these two compounds, which would be invaluable for researchers and drug development professionals in the field of novel antibiotics.

References

Unveiling the Antibacterial Potential of Hongoquercin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the validation of Hongoquercin B's antibacterial spectrum. While current literature offers limited quantitative data on this compound, this document outlines the necessary experimental protocols and data presentation structures to facilitate its comparison with established antibiotics.

Hongoquercin A and B are novel sesquiterpenoid antibiotics isolated from an unidentified fungus.[1][2] Preliminary studies have indicated that Hongoquercin A exhibits moderate activity against Gram-positive bacteria.[1][2] Mechanistic investigations involving an E. coli strain suggest that the antibacterial action of these compounds may stem from membrane damage.[1] However, a detailed quantitative analysis of this compound's antibacterial spectrum is not yet available in published literature.

To rigorously evaluate the therapeutic potential of this compound, a direct comparison against a panel of standard antibiotics is essential. This guide presents a template for such a comparative analysis, including standardized experimental protocols and data visualization tools.

Comparative Antibacterial Spectrum of this compound

A comprehensive assessment of this compound's antibacterial activity requires determining its Minimum Inhibitory Concentration (MIC) against a diverse panel of pathogenic bacteria. The following table provides a template for presenting these findings in comparison to commonly used antibiotics.

Bacterial StrainGram StainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Penicillin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureusPositiveData not available
Streptococcus pneumoniaePositiveData not available
Enterococcus faecalisPositiveData not available
Escherichia coliNegativeData not available
Pseudomonas aeruginosaNegativeData not available
Klebsiella pneumoniaeNegativeData not available

Note: The MIC values for this compound are currently unavailable in the reviewed literature. This table should be populated with experimentally determined data.

Experimental Protocols

To ensure the reproducibility and validity of the antibacterial spectrum analysis, the following standardized methodologies are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Isolate single colonies of the test bacteria from a fresh agar plate.

    • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to the final testing concentration (typically 5 x 10⁵ CFU/mL).

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of this compound and the comparator antibiotics in a suitable solvent.

    • Perform serial two-fold dilutions of each antimicrobial agent in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive controls (wells with bacteria and no antibiotic) and negative controls (wells with broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.

Experimental Workflow

The following diagram illustrates the key steps in the validation of this compound's antibacterial spectrum.

Experimental_Workflow cluster_prep Preparation cluster_assay Antibacterial Susceptibility Testing cluster_analysis Data Analysis and Comparison Isolate_Hongoquercin_B Isolate and Purify This compound Serial_Dilution Perform Serial Dilutions in 96-well Plates Isolate_Hongoquercin_B->Serial_Dilution Prepare_Antibiotic_Stocks Prepare Stock Solutions of Comparator Antibiotics Prepare_Antibiotic_Stocks->Serial_Dilution Culture_Bacterial_Strains Culture and Standardize Bacterial Strains Inoculation Inoculate Plates with Bacterial Suspension Culture_Bacterial_Strains->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates at 37°C Inoculation->Incubation Determine_MIC Determine MIC Values Incubation->Determine_MIC Compare_Activity Compare MICs with Standard Antibiotics Determine_MIC->Compare_Activity Report_Findings Publish Comparison Guide Compare_Activity->Report_Findings

References

Hongoquercin B vs. Vancomycin: A Comparative Analysis of Anti-MRSA Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, necessitating the exploration of novel antimicrobial agents. This guide aims to provide a comparative analysis of the anti-MRSA activity of hongoquercin B and the established antibiotic, vancomycin.

Note on Data Availability: As of late 2025, a comprehensive search of peer-reviewed scientific literature reveals a significant lack of publicly available data on the specific anti-MRSA activity of this compound. While its discovery has been reported, detailed studies quantifying its efficacy against MRSA strains, such as Minimum Inhibitory Concentration (MIC) values, are not available. Therefore, a direct, data-driven comparison with vancomycin is not currently feasible.

This guide will proceed by providing a detailed overview of vancomycin's activity against MRSA, supported by experimental data and protocols, to serve as a benchmark for the future evaluation of novel compounds like this compound.

Vancomycin: An Established Anti-MRSA Glycopeptide

Vancomycin is a glycopeptide antibiotic that has been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, including MRSA, for decades.[1][2]

Mechanism of Action

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors.[1] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains, thereby compromising the structural integrity of the cell wall and leading to cell lysis.[3]

Vancomycin_Mechanism cluster_bacterium Staphylococcus aureus cluster_action Vancomycin Action Lipid_II Lipid II (Peptidoglycan Precursor) with D-Ala-D-Ala terminus Transglycosylase Transglycosylase Lipid_II->Transglycosylase Elongation Peptidoglycan_Chain Growing Peptidoglycan Chain Transpeptidase Transpeptidase (PBP) Peptidoglycan_Chain->Transpeptidase Cross-linking Transglycosylase->Peptidoglycan_Chain Cell_Wall Cross-linked Peptidoglycan (Cell Wall) Transpeptidase->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis Vancomycin Vancomycin Binding Binding Vancomycin->Binding Binding->Lipid_II Binding->Transglycosylase Inhibition Binding->Transpeptidase Inhibition

Caption: Vancomycin's mechanism of action against S. aureus.

Quantitative Data: Vancomycin Activity Against MRSA

The susceptibility of MRSA to vancomycin is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the bacteria. According to the Clinical and Laboratory Standards Institute (CLSI), the interpretive criteria for vancomycin against S. aureus are as follows:

Susceptibility CategoryMIC (µg/mL)
Susceptible≤ 2
Intermediate4 - 8
Resistant≥ 16

Source: Clinical and Laboratory Standards Institute (CLSI)[4][5]

Studies have shown that the majority of MRSA isolates have vancomycin MICs in the susceptible range, often between 0.5 and 2 µg/mL.[6] However, there is evidence suggesting that clinical outcomes may be less favorable for infections caused by MRSA strains with higher MICs, even within the susceptible range.[7]

MRSA Strain TypeVancomycin MIC Range (µg/mL)Reference
Clinical Isolates0.5 - 2[6]
Vancomycin-Intermediate S. aureus (VISA)4 - 8[5][8]
Vancomycin-Resistant S. aureus (VRSA)≥ 16[4][8]

This compound: An Uncharacterized Fungal Metabolite

Hongoquercins A and B are novel antibiotics isolated from the fermentation of an unidentified fungus, LL-23G227. Preliminary studies on hongoquercin A indicated moderate activity against Gram-positive bacteria. The proposed mechanism of action for these compounds is membrane damage, which was also observed to cause lysis of human red blood cells, suggesting a potential for cytotoxicity.

As of now, there is no specific data available in the scientific literature regarding the MIC of this compound against any MRSA strains. Further research is required to isolate and test this compound to determine its potential as an anti-MRSA agent and to allow for a meaningful comparison with existing antibiotics like vancomycin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of vancomycin against MRSA is typically determined using broth microdilution or agar dilution methods as per CLSI guidelines.

Broth Microdilution Method:

  • Preparation of Vancomycin Dilutions: A series of two-fold dilutions of vancomycin are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: MRSA colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plate is inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours.

  • Reading the MIC: The MIC is recorded as the lowest concentration of vancomycin at which there is no visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_result Result Vancomycin_Dilutions Prepare 2-fold dilutions of Vancomycin in a 96-well plate Inoculation Inoculate wells with MRSA suspension Vancomycin_Dilutions->Inoculation Inoculum_Prep Prepare MRSA inoculum to 0.5 McFarland standard and dilute to final concentration Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Visually inspect for bacterial growth Incubation->Reading MIC_Value Determine MIC: Lowest concentration with no growth Reading->MIC_Value

Caption: Workflow for Broth Microdilution MIC Assay.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of an antibiotic over time.

  • Preparation: MRSA is grown to a logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in CAMHB.

  • Exposure: Vancomycin is added at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is also included.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture, serially diluted, and plated on agar plates.

  • Incubation and Counting: The plates are incubated, and the resulting colonies are counted to determine the number of viable bacteria at each time point.

  • Analysis: The change in log10 CFU/mL over time is plotted. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.[9]

Conclusion

While vancomycin remains a crucial therapeutic option for MRSA infections, the continuous evolution of antibiotic resistance underscores the urgent need for new drug discovery. This compound, a natural product with reported activity against Gram-positive bacteria, represents a potential area of interest. However, without specific experimental data on its efficacy and safety profile against MRSA, its potential role in clinical practice remains unknown.

For a comprehensive comparison, future research on this compound should focus on:

  • In vitro susceptibility testing: Determining the MIC and Minimum Bactericidal Concentration (MBC) against a panel of well-characterized MRSA strains, including clinical isolates.

  • Time-kill kinetics: Assessing its bactericidal or bacteriostatic properties.

  • Mechanism of action studies: Elucidating its specific molecular target and pathway.

  • In vivo efficacy and toxicity studies: Evaluating its performance and safety in animal models of MRSA infection.

Such data will be critical to ascertain if this compound or its derivatives could one day serve as a viable alternative or adjunct to therapies involving established antibiotics like vancomycin.

References

comparing the efficiency of different Hongoquercin B synthetic routes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two prominent total syntheses of the antibiotic meroterpenoid Hongoquercin B reveals distinct strategies in achieving the natural product. This guide compares the biomimetic approaches of Barrett and co-workers and a subsequent adaptation by Reddy and colleagues, offering insights into their respective efficiencies and chemical methodologies.

This compound, a meroterpenoid natural product, has garnered significant interest due to its antibiotic activity against resilient bacterial strains such as vancomycin-resistant Enterococcus faecium and methicillin-resistant Staphylococcus aureus.[1][2] The complex tetracyclic architecture of this compound has presented a compelling challenge for synthetic chemists. This report provides a comparative analysis of two notable total syntheses, offering a valuable resource for researchers in natural product synthesis and drug development.

Synthetic Route Comparison

The two routes compared herein are the initial biomimetic total synthesis reported by Barrett and colleagues and a subsequent synthesis by Reddy and co-workers. Both syntheses employ a biomimetic approach, leveraging key cyclization reactions to construct the core structure of this compound. However, they differ in starting materials, overall step count, and yields, providing a clear basis for comparison.

Parameter Barrett Synthesis Reddy Synthesis
Starting Material trans,trans-Farnesyl acetatetrans,trans-Farnesol
Total Steps 911
Overall Yield Not explicitly reported3.7%
Key Reactions Palladium-catalyzed decarboxylative π-farnesyl rearrangement, Aromatization, Cationic diene-epoxide cyclizationPalladium(0)-catalyzed decarboxylative allylic rearrangement, Late-stage electrophile-mediated polyene cyclization

Experimental Protocols and Key Findings

The Barrett Synthesis: A 9-Step Biomimetic Approach

The synthesis initiated by Barrett and his team commences from trans,trans-farnesyl acetate and culminates in the synthesis of this compound in nine steps.[3][4] A key strategic element of this route is a palladium-catalyzed decarboxylative π-farnesyl rearrangement of a diketo-dioxinone ester. This is followed by an aromatization and a crucial cationic diene-epoxide cyclization to forge the tetracyclic core of the natural product.[3]

A notable sequence within this synthesis involves a three-step process to form a key resorcylate intermediate. This sequence, starting from a diketo-ester, proceeds via a palladium-catalyzed decarboxylation and subsequent aromatization on silica gel, affording the resorcylate in a 66% yield over the three steps. The final key transformation, a boron trifluoride etherate-mediated cascade cyclization of an epoxy-terpenoid resorcylate, yields the tetracyclic core as a single diastereoisomer in 60% yield.

The Reddy Synthesis: An 11-Step Pathway from trans,trans-Farnesol

The synthetic route developed by Reddy and his research group starts from the more readily available trans,trans-farnesol and reaches (+)-Hongoquercin B in eleven steps with an overall yield of 3.7%.[2] This pathway shares some strategic similarities with the Barrett synthesis, including a pivotal Pd(0)-catalyzed decarboxylative allylic rearrangement. However, it employs a late-stage electrophile-mediated polyene cyclization to construct the tetracyclic system.

The synthesis culminates in a series of transformations starting from an epoxide intermediate. Treatment with iron(III) chloride hexahydrate induces a biomimetic cationic cyclization to furnish the tetracyclic core in 56% yield. Subsequent saponification (69% yield) and a selective deacetylation (66% yield) deliver the final natural product, (+)-Hongoquercin B.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the logical flow of each synthetic route, the following diagrams were generated using the DOT language.

Barrett_Synthesis cluster_start Starting Material cluster_key_intermediates Key Intermediates cluster_final_product Final Product trans,trans-Farnesyl acetate trans,trans-Farnesyl acetate Diketo-dioxinone ester Diketo-dioxinone ester trans,trans-Farnesyl acetate->Diketo-dioxinone ester Multiple Steps Resorcylate Resorcylate Diketo-dioxinone ester->Resorcylate Pd(0) catalysis, Aromatization (66% over 3 steps) Tetracyclic resorcylate Tetracyclic resorcylate Resorcylate->Tetracyclic resorcylate BF3.OEt2 (60%) This compound This compound Tetracyclic resorcylate->this compound Transesterification

Caption: The Barrett synthetic route to this compound.

Reddy_Synthesis cluster_start_reddy Starting Material cluster_key_intermediates_reddy Key Intermediates cluster_final_product_reddy Final Product trans,trans-Farnesol trans,trans-Farnesol Farnesyl-resorcylate Farnesyl-resorcylate trans,trans-Farnesol->Farnesyl-resorcylate Multiple Steps Epoxide Epoxide Farnesyl-resorcylate->Epoxide Epoxidation Tetracyclic meroterpenoid Tetracyclic meroterpenoid Epoxide->Tetracyclic meroterpenoid FeCl3.6H2O (56%) Diacetate Diacetate Tetracyclic meroterpenoid->Diacetate Saponification (69%), Acetylation (+)-Hongoquercin B (+)-Hongoquercin B Diacetate->(+)-Hongoquercin B Selective deacetylation (66%)

Caption: The Reddy synthetic route to (+)-Hongoquercin B.

Conclusion

Both the Barrett and Reddy syntheses provide elegant and effective biomimetic pathways to this compound. The Barrett synthesis is more concise in terms of step count, while the Reddy synthesis provides a detailed overall yield and starts from a more fundamental precursor. The choice between these routes for practical application would likely depend on factors such as the availability and cost of starting materials, the scalability of the key reactions, and the desired overall efficiency. This comparative guide serves as a foundational resource for researchers aiming to build upon these synthetic strategies for the development of novel antibiotics and other therapeutic agents.

References

A Comparative Analysis of Hongoquercin B and Other Meroterpenoids: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities of Hongoquercin B in comparison to other notable meroterpenoids reveals a landscape rich with potential for anti-inflammatory and anticancer therapeutic development. While direct comparative quantitative data for this compound is limited in publicly available literature, an analysis of structurally and functionally similar meroterpenoids provides valuable insights into its potential efficacy and mechanisms of action.

This guide offers a comprehensive comparison based on existing experimental data for a selection of meroterpenoids, focusing on their anti-inflammatory and anticancer properties. Detailed experimental protocols for key assays are provided, alongside visualizations of relevant signaling pathways to aid researchers, scientists, and drug development professionals in their understanding of this promising class of natural products.

Quantitative Comparison of Bioactivities

Due to the limited availability of specific IC50 values for this compound's anti-inflammatory and anticancer activities in the reviewed literature, this section presents a comparative analysis of other well-characterized meroterpenoids. This data, compiled from various studies, highlights the potential therapeutic range of this compound class. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Comparative Anticancer Activity of Selected Meroterpenoids

MeroterpenoidCancer Cell LineIC50/GI50 (µM)Reference
Antroquinonol ALung Cancer13.5 ± 0.2[1]
Antroquinonol AProstate Cancer5.7 ± 0.2[1]
Antroquinonol VLung Cancer8.2 ± 0.8[1]
rel-(6′S, 10′R)-decarboxy-Δ⁹-tetrahydrocannabinolic acid BPromyelocytic leukemia (HL60)1.6[1]
rel-(6′S, 10′R)-Δ⁹-tetrahydrocannabinolic acid BPromyelocytic leukemia (HL60)24.1[1]
Isopenicin AColon Cancer (SW620, HCT116)9.80 (ST-Luc transcription inhibition)[1]
Tropolactone AHuman colon carcinoma (HCT-116)13.2 (µg/ml)[1]
Tropolactone BHuman colon carcinoma (HCT-116)10.9 (µg/ml)[1]
Tropolactone CHuman colon carcinoma (HCT-116)13.9 (µg/ml)[1]
FischerindolineA549, SKMEL28, Hs683, U373, MCF7, B16F10Growth inhibitory effects[2]
EurochevalierineU373 glioblastoma, A459 non-small-cell-lung cancerCytostatic activity[2]
Massarilactone HA549, Hs683, SKMEL-2832.9 ± 3.5, 31.6 ± 2.5, 35.2 ± 2.8[2]
Pygmaeocin BHT29 colon cancer6.69 ± 1.2 (µg/mL)[3][4]
Compound 13 (rearranged abietane)HT29 colon cancer2.7 ± 0.8 (µg/mL)[3][4]

Table 2: Comparative Anti-inflammatory Activity of Selected Meroterpenoids

MeroterpenoidAssayIC50 (µM)Reference
Chizhienes A (1)NO Production Inhibition (LPS-induced RAW264.7)Dose-dependent inhibition[5]
Chizhienes E (3)NO Production Inhibition (LPS-induced RAW264.7)Dose-dependent inhibition[5]
Rossinone ASuperoxide Anion Generation Inhibition (fMLP-stimulated neutrophils)1.9[1]
Rossinone BSuperoxide Anion Generation Inhibition (fMLP-stimulated neutrophils)2.5[1]
Asperulosin A (1)NO Production Inhibition (LPS-induced RAW264.7)1.49 ± 0.31[6]
Asperulosin (5)NO Production Inhibition (LPS-induced RAW264.7)3.41 ± 0.85[6]
Hyperinoid ANF-κB Luciferase Assay0.75 ± 0.17 (mmol/L)
Hyperinoid BNF-κB Luciferase Assay1.19 ± 0.48 (mmol/L)
Lucidumin ANO Production Inhibition (LPS-induced RAW264.7)8.06 ± 0.51
Lucidumin BNO Production Inhibition (LPS-induced RAW264.7)10.98 ± 0.15
Lucidumin CNO Production Inhibition (LPS-induced RAW264.7)15.49 ± 0.40
Lucidumin DNO Production Inhibition (LPS-induced RAW264.7)9.39 ± 0.21
Psoracorylifol FNO Production Inhibition (LPS-induced RAW 264.7)7.71 - 27.63
BakuchiolCOX-1 Inhibition14.7 (µg/mL)
BakuchiolCOX-2 Inhibition514 (µg/mL)
Pygmaeocin BNO Production Inhibition (LPS-activated RAW 264.7)33.0 ± 0.8 (ng/mL)[4]

Signaling Pathways

Meroterpenoids often exert their biological effects by modulating key signaling pathways involved in cell growth, survival, and inflammation. The Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are prominent targets.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses.[7][8] Many terpenoids and meroterpenoids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[7][9]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation IkB_NF_kB IκB-NF-κB (Inactive) NF_kB NF-κB (p50/p65) NF_kB_active NF-κB (Active) IkB_NF_kB->NF_kB_active IκB Degradation DNA DNA NF_kB_active->DNA Nuclear Translocation Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Simplified NF-κB signaling pathway.

STAT3 Signaling Pathway

The STAT3 pathway is frequently overactive in various cancers and plays a critical role in tumor cell proliferation, survival, and invasion.[10][11] Several terpenoids have been identified as inhibitors of STAT3 signaling.[10]

STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA Binding Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: Overview of the STAT3 signaling cascade.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative tables are provided below.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][9][12] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with meroterpenoids Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution Incubation->MTT_Addition Formazan_Formation 5. Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at ~570 nm Solubilization->Absorbance_Reading

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the meroterpenoid compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity Assay (Nitric Oxide Production Inhibition)

This assay measures the production of nitric oxide (NO) by macrophages (e.g., RAW 264.7 cells) in response to an inflammatory stimulus like lipopolysaccharide (LPS).[7][13][14] The amount of nitrite, a stable product of NO, is quantified using the Griess reagent.

Workflow:

Griess_Workflow Cell_Seeding 1. Seed RAW 264.7 cells in a 96-well plate Pre_treatment 2. Pre-treat with meroterpenoids Cell_Seeding->Pre_treatment LPS_Stimulation 3. Stimulate with LPS Pre_treatment->LPS_Stimulation Incubation 4. Incubate for 24 hours LPS_Stimulation->Incubation Supernatant_Collection 5. Collect cell culture supernatant Incubation->Supernatant_Collection Griess_Reaction 6. Mix supernatant with Griess reagent Supernatant_Collection->Griess_Reaction Absorbance_Reading 7. Read absorbance at ~540 nm Griess_Reaction->Absorbance_Reading

Caption: General workflow of the Griess assay.

Detailed Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the meroterpenoid compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate and add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: [1 - (Nitrite in treated cells / Nitrite in LPS-stimulated cells)] x 100. The IC50 value is calculated from the dose-response curve.

Conclusion

While specific quantitative data for the anticancer and anti-inflammatory activities of this compound remains to be fully elucidated in comparative studies, the broader class of meroterpenoids demonstrates significant therapeutic potential. The compiled data on related compounds suggests that this compound is likely to exhibit valuable biological activities, potentially through the modulation of key signaling pathways such as NF-κB and STAT3. The provided experimental protocols offer a standardized framework for future investigations to precisely quantify the efficacy of this compound and facilitate its direct comparison with other promising meroterpenoids. Further research is warranted to fully explore the therapeutic applications of this intriguing natural product.

References

Validating Hongoquercin B's Assault on Bacterial Membranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available data provides strong evidence for the proposed mechanism of action of Hongoquercin B, a naturally occurring meroterpenoid, as a disruptor of bacterial cell membranes. This guide synthesizes key experimental findings, compares its activity with other membrane-targeting antibiotics, and outlines the methodologies used to validate its mode of action, offering a valuable resource for researchers in microbiology and drug development.

The primary evidence for this compound's mechanism stems from initial studies on its antibacterial properties. Research conducted on a permeable strain of Escherichia coli (E. coli imp) suggested that membrane damage is the principal means by which it exerts its bactericidal effects. Further supporting this hypothesis is the observation that this compound also causes the lysis of human red blood cells, indicating a broader capacity to disrupt cell membranes.[1]

Comparative Analysis of Antibacterial Activity

To contextualize the efficacy of this compound, its antibacterial activity is compared against well-established antibiotics known to target bacterial membranes: Daptomycin, Polymyxin B, and Nisin. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of these compounds against Staphylococcus aureus, a common Gram-positive pathogen.

CompoundTarget OrganismMIC (µg/mL)
This compound Staphylococcus aureusData not available
Daptomycin Staphylococcus aureus≤1
Polymyxin B Staphylococcus aureus8 - 64
Nisin Staphylococcus aureus4 - 16

Note: While the exact MIC of this compound against S. aureus is not publicly available in the reviewed literature, its activity is reported to be moderate against Gram-positive bacteria.

Evidence of Membrane Disruption: Hemolytic Activity

A key indicator of membrane-disrupting capabilities is the ability to lyse eukaryotic cells, such as red blood cells. This compound has been shown to possess hemolytic activity, further supporting its proposed mechanism.

CompoundAssayResult
This compound Red Blood Cell LysisCauses hemolysis
Daptomycin Red Blood Cell LysisMinimal hemolytic activity
Polymyxin B Red Blood Cell LysisHemolytic at higher concentrations
Nisin Red Blood Cell LysisGenerally considered non-hemolytic

Experimental Protocols

The validation of this compound's mechanism of action relies on a suite of established experimental protocols designed to assess membrane integrity and function.

Minimum Inhibitory Concentration (MIC) Assay

This foundational assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Prepare a series of twofold dilutions of the test compound (e.g., this compound) in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Hemolytic Assay

This assay assesses the ability of a compound to damage red blood cell membranes, leading to the release of hemoglobin.

Protocol:

  • Prepare a suspension of fresh human or animal red blood cells in a buffered saline solution.

  • Add varying concentrations of the test compound to the red blood cell suspension in a 96-well plate.

  • Include a positive control (e.g., Triton X-100, which causes complete lysis) and a negative control (saline solution).

  • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Centrifuge the plate to pellet intact cells and cell debris.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Calculate the percentage of hemolysis relative to the positive control. The HC50 value, the concentration causing 50% hemolysis, can then be determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for its validation.

cluster_0 Proposed Mechanism of this compound HongoquercinB This compound BacterialMembrane Bacterial Cell Membrane HongoquercinB->BacterialMembrane Binds to Disruption Membrane Disruption BacterialMembrane->Disruption Leads to Leakage Ion & ATP Leakage Disruption->Leakage Death Cell Death Leakage->Death

Proposed mechanism of this compound.

cluster_1 Experimental Workflow for Mechanism Validation Start Start MIC Determine MIC (Antibacterial Activity) Start->MIC Hemolysis Perform Hemolytic Assay (Membrane Toxicity) Start->Hemolysis Data Analyze & Compare Data MIC->Data Hemolysis->Data Conclusion Validate Mechanism Data->Conclusion

Workflow for validating the mechanism.

References

Safety Operating Guide

Safe Disposal of Hongoquercin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Hongoquercin B, a bioactive meroterpenoid, is critical for ensuring laboratory safety and environmental protection. As a compound with potential biological activity, it must be handled as hazardous chemical waste. This guide provides comprehensive, step-by-step procedures for its safe disposal in a research and development setting. Adherence to these protocols is essential for minimizing risks to personnel and the environment.

Hazardous Waste Characterization
CharacteristicPresumed Hazard for this compound WasteJustification & Handling Precautions
Toxicity Acutely or chronically toxic. As a bioactive compound, this compound may have unknown toxicological effects. All waste containing this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Reactivity Unknown. To prevent unforeseen reactions, this compound waste should not be mixed with other chemical waste streams unless their compatibility is known. Segregate from strong acids, bases, and oxidizing agents.
Ignitability Depends on the solvent used. If this compound is in a flammable solvent (e.g., ethanol, acetone), the waste is considered ignitable. Store in a well-ventilated area away from ignition sources.
Corrosivity Not presumed to be corrosive. Unless mixed with acidic or basic solutions, this compound waste is not expected to be corrosive. However, the pH of any waste solution should be considered.

Experimental Protocol: Preparing this compound Waste for Disposal

The following protocol outlines the standard procedure for the collection and preparation of this compound waste for disposal through an institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.

Materials:

  • Appropriate hazardous waste container (e.g., glass or polyethylene bottle with a screw cap)

  • Hazardous waste labels/tags (provided by your institution's EHS)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves

  • Fume hood

Procedure:

  • Designate a Waste Container: Select a clean, leak-proof container that is chemically compatible with this compound and any solvents used. The container should be in good condition with a secure-fitting cap.

  • Label the Container: As soon as the first drop of waste is added, affix a hazardous waste label to the container. Fill out the label completely and accurately, including:

    • The full chemical name: "this compound"

    • The solvent(s) and their approximate concentrations.

    • The date the waste was first added.

    • The name of the principal investigator and the laboratory location.

  • Collect the Waste:

    • Perform all waste transfers inside a certified chemical fume hood.

    • Carefully pour the this compound waste into the designated container. Avoid splashing.

    • Do not mix incompatible waste streams. Dedicate a container solely for this compound waste and its associated solvents if possible.

  • Store the Waste Container:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory.[1]

    • Ensure the SAA is away from sinks and floor drains.[2]

    • Provide secondary containment (e.g., a plastic tub) for the waste container to catch any potential leaks.

  • Arrange for Disposal:

    • Once the container is full (do not overfill, leave some headspace) or has been in storage for a predetermined time (typically 6-12 months, check your institutional policy), arrange for its disposal.[2][3]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office.[4]

    • Do not transport hazardous waste outside of the laboratory yourself.[4]

Empty Container Disposal:

  • Containers that held this compound must be triple-rinsed with a suitable solvent.[4][5]

  • The rinsate must be collected and disposed of as hazardous waste.[5]

  • After triple-rinsing, deface the original label and dispose of the empty container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[4]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

HongoquercinB_Disposal_Workflow start Generation of this compound Waste is_solid_or_liquid Is the waste solid or liquid? start->is_solid_or_liquid solid_waste Solid Waste (e.g., contaminated labware, powder) is_solid_or_liquid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) is_solid_or_liquid->liquid_waste Liquid select_container Select an appropriate, labeled hazardous waste container solid_waste->select_container liquid_waste->select_container collect_waste Collect waste in the container inside a fume hood select_container->collect_waste store_waste Store the closed container in a designated Satellite Accumulation Area with secondary containment collect_waste->store_waste request_pickup Request waste pickup from Environmental Health & Safety (EHS) store_waste->request_pickup end_disposal Waste disposed of by a licensed contractor request_pickup->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

This comprehensive approach ensures that this compound waste is managed in a manner that is safe, compliant with regulations, and environmentally responsible. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.

References

Essential Safety and Logistical Information for Handling Hongoquercin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Hongoquercin B is currently available. The following guidance is based on the general safety protocols for handling bioactive polyketide and sesquiterpene compounds. Researchers should handle this compound with caution and perform a thorough risk assessment before beginning any experimental work.

This compound is a meroterpenoid, a class of natural products with a mixed biosynthetic origin from both polyketide and terpenoid pathways.[1] It has demonstrated modest antibacterial activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium.[1] While specific toxicity data for this compound is not available, related compounds such as certain sesquiterpene lactones and polyketides are known to have potential adverse health effects, including toxicity and skin irritation. Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.To protect eyes and face from splashes, aerosols, and airborne particles.
Skin and Body Protection A fully buttoned lab coat. For procedures with a higher risk of contamination, chemical-resistant overalls or an apron should be worn over the lab coat.To prevent skin contact with the compound.
Hand Protection Nitrile gloves are recommended. Check for any signs of degradation or contamination and change gloves frequently.To protect hands from direct contact with this compound.
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if generating aerosols or handling powders outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.To prevent inhalation of airborne particles or aerosols.
Foot Protection Closed-toe shoes should be worn at all times in the laboratory.To protect feet from spills.

Operational Plan: Handling and Experimental Workflow

A structured workflow is critical to ensure the safe handling of this compound from receipt to disposal.

Figure 1. Experimental Workflow for Handling this compound cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment pre1 Review Safety Information & Prepare SOP pre2 Assemble and Inspect PPE pre1->pre2 pre3 Prepare and Label Work Area pre2->pre3 exp1 Weighing and Solution Preparation (in fume hood or containment device) pre3->exp1 Start Experiment exp2 Experimental Procedure exp1->exp2 exp3 Decontamination of Work Surfaces exp2->exp3 post1 Proper Waste Disposal exp3->post1 post2 Doffing and Disposal of PPE post1->post2 post3 Hand Washing post2->post3

Figure 1. Experimental Workflow for Handling this compound

Experimental Protocols:

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential harm to others.

Waste Type Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for chemical waste.
Solutions Containing this compound Collect in a labeled, sealed, and leak-proof container for liquid chemical waste. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled container for solid chemical waste.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated, labeled hazardous waste container.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Biosynthetic Origin of this compound

This compound is a meroterpenoid, meaning its chemical structure is derived from different biosynthetic pathways. Specifically, it is formed from precursors from the polyketide and terpenoid pathways.

Figure 2. Biosynthetic Origin of this compound pk_pathway Polyketide Pathway precursors Biosynthetic Precursors pk_pathway->precursors terp_pathway Terpenoid Pathway terp_pathway->precursors hongo_b This compound precursors->hongo_b

Figure 2. Biosynthetic Origin of this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.